Kif18A-IN-14
Descripción
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Propiedades
Fórmula molecular |
C26H32F3N5O6S |
|---|---|
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
2-hydroxy-N-[8-oxo-23-(trifluoromethyl)-18,21-dioxa-1,9,15,29-tetrazapentacyclo[21.2.2.110,14.115,19.02,7]nonacosa-2(7),3,5,10(29),11,13-hexaen-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C26H32F3N5O6S/c27-26(28,29)25-6-8-33(9-7-25)21-14-18(32-41(37,38)13-11-35)4-5-20(21)24(36)31-22-2-1-3-23(30-22)34-10-12-40-19(15-34)16-39-17-25/h1-5,14,19,32,35H,6-13,15-17H2,(H,30,31,36) |
Clave InChI |
ODOJSYYGDINMHP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of KIF18A Inhibitors in Cancer Cells
Disclaimer: The specific compound "Kif18A-IN-14" is not documented in the public domain. This guide provides a comprehensive overview of the mechanism of action for Kinesin Family Member 18A (KIF18A) inhibitors based on publicly available data for compounds such as ATX-295, sovilnesib (B10829452) (VLS-1488/AMG650), and other preclinical small molecules. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2] KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis, specifically ensuring proper chromosome alignment at the metaphase plate.[1][3][4] While largely dispensable for normal somatic cell division, cancer cells with high levels of CIN exhibit a heightened dependency on KIF18A for successful mitosis, creating a therapeutic window.[2][5][6] Inhibition of KIF18A's ATPase activity disrupts its function, leading to mitotic defects and selective cell death in cancer cells.[7]
Core Mechanism of Action
KIF18A inhibitors are small molecules that typically target the motor domain of the KIF18A protein, interfering with its ATPase activity.[4][7] This inhibition prevents the proper translocation of KIF18A along kinetochore microtubules.[7] The primary consequences of KIF18A inhibition in cancer cells are:
-
Disruption of Chromosome Congression: KIF18A functions to suppress the oscillations of chromosomes, facilitating their alignment at the metaphase plate.[4][8] Inhibition of KIF18A leads to a failure of proper chromosome congression, resulting in severe misalignment.[5][8]
-
Prolonged Mitotic Arrest: The failure of chromosomes to align properly activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[3] This leads to a prolonged arrest in mitosis as the cell attempts to correct the errors.[3]
-
Induction of Apoptosis: If the mitotic errors induced by KIF18A inhibition cannot be resolved, the prolonged SAC activation ultimately triggers programmed cell death, or apoptosis.[3][9] This selective killing of rapidly dividing cancer cells is a key therapeutic outcome.[3]
-
Mitotic Catastrophe: In some instances, cells may bypass the prolonged mitotic arrest and attempt to divide with misaligned chromosomes. This often results in mitotic catastrophe, characterized by the formation of micronuclei and aneuploid daughter cells, which are generally non-viable.
Signaling Pathway and Drug Interaction
The following diagram illustrates the central role of KIF18A in mitosis and the impact of its inhibition.
Caption: KIF18A's role in mitosis and the mechanism of its inhibition.
Quantitative Data on KIF18A Inhibitors
The following table summarizes publicly available data on the potency of various KIF18A inhibitors against cancer cell lines.
| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Sovilnesib (AMG650) | OVCAR-3 (Ovarian) | Cell Viability | Not specified | [5] |
| HCC15 (Breast) | Cell Viability | Not specified | [5] | |
| VLS-1272 | >100 cancer cell lines | ATPase Activity | Potent | [7] |
| AM-0277 | KIF18A-sensitive lines | Cell Growth | 0.5 | [9][10] |
| AM-1882 | BT-549 (Breast) | Cell Growth | 0.1 | [10] |
| OVCAR-8 (Ovarian) | Cell Growth | Not specified | [10] | |
| AM-9022 | OVCAR-8 (Ovarian) | Cell Growth | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize KIF18A inhibitors.
KIF18A ATPase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of KIF18A.
Methodology:
-
Reagents: Recombinant human KIF18A protein, microtubules, ATP, and a phosphate (B84403) detection reagent (e.g., Malachite Green).
-
Procedure:
-
Incubate varying concentrations of the test inhibitor with KIF18A protein and microtubules.
-
Initiate the ATPase reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of inorganic phosphate released using the detection reagent.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce KIF18A ATPase activity by 50%.[4]
Cell Viability/Proliferation Assay
Objective: To assess the effect of the KIF18A inhibitor on the growth and survival of cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the KIF18A inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Measurement: Determine cell viability using a reagent such as resazurin (B115843) or by direct cell counting.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence Microscopy for Mitotic Phenotypes
Objective: To visualize the cellular effects of KIF18A inhibition on mitotic spindle and chromosome alignment.
Methodology:
-
Cell Culture and Treatment: Grow cancer cells on coverslips and treat with the KIF18A inhibitor or control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate with a primary antibody against α-tubulin to label microtubules.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify mitotic phenotypes such as chromosome misalignment, spindle length, and the percentage of cells in mitosis.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a KIF18A inhibitor.
Caption: A streamlined workflow for preclinical KIF18A inhibitor evaluation.
Conclusion
KIF18A inhibitors represent a promising class of targeted therapies for cancers with high levels of chromosomal instability. Their mechanism of action, centered on the disruption of mitotic progression, offers a selective means of inducing cancer cell death while sparing normal tissues. Further preclinical and clinical investigation of compounds like ATX-295 and sovilnesib will be critical in defining their therapeutic potential across various solid tumors, including ovarian, breast, and lung cancers.[11][12] The continued development of robust biomarkers to identify patient populations most likely to respond to KIF18A inhibition will be a key factor in their successful clinical translation.
References
- 1. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accenttx.com [accenttx.com]
- 12. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]
The Role of KIF18A in Mitotic Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its primary function is to regulate the dynamics of kinetochore microtubules, thereby suppressing chromosome oscillations and facilitating their precise alignment at the metaphase plate.[3][4][5][6] Dysregulation of KIF18A is associated with chromosomal instability (CIN), a hallmark of many cancers, making it a compelling target for therapeutic intervention.[7][8][9][10] This technical guide provides an in-depth overview of the biological function of KIF18A in mitosis, including its mechanism of action, regulation, and key protein interactions. We present quantitative data on its motor and enzymatic activities, detailed protocols for essential experimental assays, and visual representations of its regulatory pathways and experimental workflows.
Core Functions of KIF18A in Mitosis
KIF18A is a member of the kinesin-8 family of motor proteins, which are known for their roles in regulating microtubule dynamics.[3][11] In the context of mitosis, KIF18A has several key functions:
-
Suppression of Chromosome Oscillations: During prometaphase and metaphase, chromosomes attached to the mitotic spindle exhibit oscillatory movements. KIF18A accumulates at the plus-ends of kinetochore microtubules (k-MTs) and dampens these oscillations, which is crucial for the stable alignment of chromosomes at the metaphase plate.[4][5][6] Loss of KIF18A function leads to hyper-oscillations and severe chromosome congression defects.[4][12]
-
Regulation of Microtubule Dynamics: KIF18A possesses microtubule depolymerizing activity, primarily at the plus-ends.[13] This activity is thought to contribute to the "end-on" conversion of lateral microtubule attachments at the kinetochore and to control the length of k-MTs. Depletion of KIF18A results in abnormally long mitotic spindles.[14]
-
Spindle Assembly Checkpoint (SAC) Satisfaction: By ensuring proper chromosome alignment and tension across sister kinetochores, KIF18A contributes to the satisfaction of the spindle assembly checkpoint, a critical surveillance mechanism that prevents premature entry into anaphase.[11][12] Loss of KIF18A can lead to a SAC-dependent mitotic arrest.[12][15]
-
Coordination of Kinetochore-Microtubule Attachments: KIF18A plays a role in stabilizing the attachment of microtubules to kinetochores. It achieves this in part by recruiting protein phosphatase 1 (PP1) to the kinetochore, which dephosphorylates key substrates like Hec1, a component of the NDC80 complex.[15][16]
Mechanism of Action
KIF18A is a homodimeric motor protein with distinct functional domains:
-
N-terminal Motor Domain: This domain contains the ATP-binding and microtubule-binding sites, responsible for its plus-end directed motility and ATPase activity.[17] Mutations in the motor domain can abolish its ability to accumulate at k-MT plus-ends and lead to mitotic defects.[11]
-
C-terminal Tail Domain: The tail domain is crucial for the processivity of KIF18A, enabling it to move long distances along microtubules without detaching.[18][19] It contains a second microtubule-binding site that tethers the motor to the microtubule, enhancing its accumulation at the plus-ends of k-MTs.[10][13][18][20]
KIF18A's function is dependent on its ability to accumulate as a gradient on k-MTs, with the highest concentration at the plus-ends near the kinetochores.[4][5] This localization is motor-activity dependent and is essential for its role in suppressing chromosome movements.[4][5]
Regulation of KIF18A Activity
The activity of KIF18A is tightly regulated throughout the cell cycle, primarily through post-translational modifications:
-
Phosphorylation: Cyclin-dependent kinase 1 (Cdk1) phosphorylates KIF18A, which inhibits its activity and promotes chromosome oscillations in early metaphase.[21][22] As mitosis progresses, protein phosphatase 1 (PP1) dephosphorylates KIF18A, leading to its activation and the dampening of chromosome movements to achieve proper alignment.[21][22][23] The interplay between Cdk1 and PP1 creates a regulatory switch that controls KIF18A's function in a temporal manner.[22]
-
SUMOylation: KIF18A is modified by SUMO2 during mitosis, with SUMOylation levels peaking at metaphase and rapidly decreasing at anaphase onset.[3][24] While not affecting its stability or localization, the expression of a SUMO-resistant mutant of KIF18A leads to a significant delay in mitotic exit, suggesting that SUMOylation is important for the timely progression through mitosis.[3][24]
Key Interacting Proteins
KIF18A functions within a network of mitotic proteins. Some of its key interactors include:
-
CENP-E: Another kinetochore-associated kinesin, CENP-E, works cooperatively with KIF18A to ensure proper chromosome congression.[25] Depletion of KIF18A can lead to the destabilization of CENP-E at kinetochores.[3]
-
BubR1: A key component of the spindle assembly checkpoint, BubR1 physically interacts with KIF18A.[3] SUMOylation of KIF18A may play a role in the removal of BubR1 from kinetochores at the onset of anaphase.[3]
-
Protein Phosphatase 1 (PP1): KIF18A directly interacts with and recruits PP1 to kinetochores.[16] This interaction is crucial for the dephosphorylation of Hec1 and the stabilization of kinetochore-microtubule attachments.[15][16]
Quantitative Data on KIF18A Function
The following tables summarize key quantitative data related to the motor and enzymatic activities of KIF18A.
| Parameter | Value | Organism/System | Reference |
| Microtubule Gliding Velocity | 5.3 ± 1.2 nm/s | Human KIF19A (monomer) | [4] |
| ~21 nm/s | Human KIF19A (dimer) | [4] | |
| ATPase Activity (kcat) | 1.43 ± 0.07 s-1 | Human KIF19A | [4] |
| EC50 for MT Depolymerization | 142 ± 2 nM | Human KIF19A | [4] |
| Microtubule Depolymerization Rate | 10.9 ± 2.0 nm/s | Human KIF19A | [5] |
Table 1: Motor and Depolymerase Activity of Kinesin-8 Motors. Note: Data for the closely related KIF19A are included to provide context for Kinesin-8 motor properties.
| Inhibitor | IC50 (ATPase Assay) | Cell Line | Reference |
| ATX020 | 14.5 nM | - | [26] |
| Compound 1 | - | OVCAR-3 | [11] |
| AM-0277 | - | - | [27] |
| AM-1882 | - | - | [27] |
Table 2: Inhibitory Concentrations (IC50) of Small Molecule Inhibitors of KIF18A.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Microtubule Gliding Assay
This assay is used to observe the motility of motor proteins along microtubules.
Materials:
-
Purified KIF18A protein
-
Rhodamine-labeled tubulin
-
GMPCPP (guanylyl-(α,β)-methylene-diphosphonate)
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Casein solution (1 mg/mL)
-
Motility buffer (BRB80 supplemented with 1 mM ATP, 1 mM DTT, and an oxygen scavenger system)
-
Microscope slides and coverslips
Procedure:
-
Prepare Polarity-Marked Microtubules: Polymerize bright, rhodamine-labeled microtubule seeds using GMPCPP. Extend these seeds with a dimmer mix of labeled and unlabeled tubulin to create polarity-marked microtubules.
-
Construct Flow Chamber: Create a flow chamber using a microscope slide and coverslip sealed with nail polish.
-
Coat the Chamber:
-
Flow in anti-casein antibody and incubate for 5 minutes.
-
Wash with BRB80.
-
Flow in casein solution to block non-specific binding and incubate for 5 minutes.
-
Wash with BRB80.
-
-
Immobilize Motor Protein: Flow in the purified KIF18A solution (10-100 nM) and incubate for 5 minutes to allow the motors to adhere to the surface.
-
Wash: Gently wash with BRB80 to remove unbound motors.
-
Introduce Microtubules: Flow in the polarity-marked microtubules diluted in motility buffer.
-
Imaging: Observe microtubule gliding using fluorescence microscopy (TIRF microscopy is recommended for single-molecule studies). Record time-lapse videos.
-
Data Analysis: Track the movement of individual microtubules over time to determine their velocity and directionality. The brightly labeled minus-end will lead for a plus-end directed motor like KIF18A.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by KIF18A, which is stimulated by microtubules.
Materials:
-
Purified KIF18A protein
-
Taxol-stabilized microtubules
-
Reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween 20)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare reaction mixtures containing reaction buffer, microtubules, and KIF18A protein.
-
Add Inhibitor (if applicable): For inhibitor studies, add serial dilutions of the test compound.
-
Initiate Reaction: Add ATP to start the reaction and incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to terminate the ATPase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: The amount of ADP produced is proportional to the ATPase activity of KIF18A. For inhibitor studies, calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Immunofluorescence Staining for KIF18A Localization
This protocol allows for the visualization of KIF18A's subcellular localization in fixed mitotic cells.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
Microscope coverslips
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against KIF18A
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips to the desired confluency. Synchronize cells in mitosis using a method like a thymidine-nocodazole block if desired.
-
Fixation: Fix the cells with 4% PFA in PBS for 10 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against KIF18A diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washes: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Stain the DNA with DAPI for 5 minutes.
-
Mounting: Wash the coverslips and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
The following diagrams illustrate key aspects of KIF18A's function and regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motility and microtubule depolymerization mechanisms of the Kinesin-8 motor, KIF19A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motility and microtubule depolymerization mechanisms of the Kinesin-8 motor, KIF19A | eLife [elifesciences.org]
- 6. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. abcam.cn [abcam.cn]
- 9. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kif18A uses a microtubule binding site in the tail for plus-end localization and spindle length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kif18A Utilizes a Microtubule Binding Site in the Tail for Plus-end Localization and Spindle Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent microtubule depolymerizing activity of a mitotic Kif18b-MCAK-EB network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.biologists.com [journals.biologists.com]
- 22. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 23. Super-resolution kinetochore tracking reveals the mechanisms of human sister kinetochore directional switching | eLife [elifesciences.org]
- 24. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.biologists.com [journals.biologists.com]
- 26. Optimized protocol for live-cell analysis of kinetochore fiber maturation in Indian muntjac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Achilles' Heel of Chaos: KIF18A's Essential Role in the Proliferation of Chromosomally Unstable Cancers
For Immediate Release
A Deep Dive into the Kinesin Motor Protein KIF18A Reveals a Critical Dependency for a Hallmark of Cancer, Chromosomal Instability, Paving the Way for Targeted Therapeutic Strategies.
Researchers, scientists, and drug development professionals are increasingly focusing on the kinesin motor protein KIF18A as a pivotal player in the survival of cancer cells characterized by chromosomal instability (CIN). This in-depth technical guide synthesizes the current understanding of KIF18A's function, its direct role in promoting the viability of CIN tumors, and the methodologies employed to investigate this promising therapeutic target.
Core Function: A Regulator of Mitotic Precision
KIF18A, a member of the kinesin-8 family of motor proteins, is essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Its primary role is to regulate the dynamics of kinetochore microtubules, the cellular ropes that attach to chromosomes and pull them apart.[2][3] KIF18A acts as a microtubule depolymerase, effectively "trimming" the microtubule ends to ensure proper tension and positioning of the chromosomes.[4] This activity suppresses chromosome oscillations, ensuring that when the cell divides, each daughter cell receives a complete and correct set of chromosomes.[5][6]
Dysregulation of KIF18A disrupts this delicate process. Both depletion and overexpression of KIF18A can lead to chromosome congression defects, a key contributor to chromosomal instability.[5][7] CIN is a hallmark of many aggressive cancers, where the constant mis-segregation of chromosomes fuels tumor evolution, heterogeneity, and drug resistance.[8][9]
The Paradoxical Dependency of CIN Tumors on KIF18A
While KIF18A is crucial for mitotic fidelity in normal cells, it becomes a critical survival factor for cancer cells with high levels of CIN.[8][9] These cells, already prone to errors in chromosome segregation, exhibit an altered spindle microtubule dynamic that makes them exquisitely dependent on KIF18A to complete mitosis and proliferate.[8][9] Inhibition of KIF18A in CIN tumor cells, but not in normal diploid cells, leads to a cascade of catastrophic mitotic events, including:
-
Prolonged Mitotic Delay: The spindle assembly checkpoint, a crucial cellular surveillance mechanism, remains activated, halting the cell cycle.[1][8][9]
-
Multipolar Spindles: The structural integrity of the mitotic spindle collapses, leading to the formation of multiple spindle poles and subsequent chaotic chromosome segregation.[9]
-
Increased Cell Death: Unable to resolve these mitotic defects, the cancer cells undergo apoptosis (programmed cell death).[1][9]
This selective vulnerability makes KIF18A an attractive therapeutic target, offering a potential window to specifically eliminate cancer cells while sparing healthy, non-cancerous cells.[10][11][12]
Quantitative Insights into KIF18A's Impact
The effects of KIF18A modulation on cell proliferation and mitotic integrity have been quantified across various studies. The following tables summarize key findings:
Table 1: Effect of KIF18A Knockdown on Cell Proliferation
| Cell Line | Cell Type | Phenotype | Fold Change in Cell Density (Normalized to Control siRNA) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) - CIN | Sensitive | ~0.25 | [8] |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) - CIN | Sensitive | ~0.4 | [13] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) - CIN | Sensitive | ~0.5 | [13] |
| MCF10A | Non-tumorigenic Breast Epithelial | Insensitive | ~1.0 | [8] |
| HT29 | Colorectal Cancer (CRC) - CIN | Sensitive | ~0.3 | [9] |
| SW480 | Colorectal Cancer (CRC) - CIN | Sensitive | ~0.5 | [9] |
| HCT116 | Colorectal Cancer (CRC) - Microsatellite Instability (MSI) | Insensitive | ~0.9 | [9] |
| LoVo | Colorectal Cancer (CRC) - MSI | Insensitive | ~0.9 | [9] |
Table 2: Mitotic Consequences of KIF18A Inhibition
| Cell Line | Condition | Mitotic Index (% of cells) | % Multipolar Mitotic Cells | Reference |
| MDA-MB-231 (CIN) | Control siRNA | ~5% | ~5% | [9] |
| KIF18A siRNA | ~15% | ~30% | [9] | |
| HT29 (CIN) | Control siRNA | ~6% | ~4% | [9] |
| KIF18A siRNA | ~18% | ~25% | [9] | |
| MCF10A (Diploid) | Control siRNA | ~4% | Not significantly changed | [9] |
| KIF18A siRNA | Not significantly changed | Not significantly changed | [9] | |
| HCT116 (MSI) | Control siRNA | ~5% | Not significantly changed | [9] |
| KIF18A siRNA | Not significantly changed | Not significantly changed | [9] |
Signaling and Regulatory Network of KIF18A
KIF18A function is tightly regulated within the cell. Its activity is influenced by other key mitotic proteins, and its inhibition triggers specific downstream cellular responses.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
Structural Analysis of the Kif18A-IN-14 Binding Pocket: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kif18A, a kinesin-8 motor protein, is a critical regulator of chromosome alignment during mitosis. Its selective essentiality in chromosomally unstable cancer cells has positioned it as a promising therapeutic target. This technical guide provides a detailed structural analysis of the binding pocket of Kif18A-IN-14, a potent inhibitor of Kif18A. While the specific chemical structure of this compound remains proprietary within patent literature, this guide synthesizes available data on its activity, the characteristics of its putative allosteric binding site, and relevant experimental protocols to provide a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Kif18A
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during cell division. It achieves this by suppressing the dynamics of kinetochore microtubules. In many cancer cells exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A to manage the chaotic mitotic environment. Inhibition of Kif18A in these cells leads to severe mitotic defects, including chromosome misalignment and the formation of multipolar spindles, ultimately triggering apoptotic cell death. This selective vulnerability makes Kif18A an attractive target for the development of novel anti-cancer therapeutics.
This compound: A Potent Inhibitor
This compound, also referred to as "Compound Example 81" in patent literature (WO2024153217A1), is a novel inhibitor of Kif18A. While its exact chemical structure is not publicly disclosed, quantitative data on its biological activity is available. This compound exists as two enantiomers, EX81-A and EX81-B, which exhibit potent inhibition of OVCAR-3 ovarian cancer cell viability.[1]
Quantitative Data
The following table summarizes the reported inhibitory activity of the enantiomers of this compound.
| Compound | Target Cell Line | Assay Type | IC50 Range (µM) | Reference |
| This compound (EX81-A) | OVCAR-3 | Cell Viability | 0 - 0.01 | [1] |
| This compound (EX81-B) | OVCAR-3 | Cell Viability | 0.01 - 0.1 | [1] |
Structural Analysis of the this compound Binding Pocket
Based on extensive research into a class of potent and selective Kif18A inhibitors, it is understood that these compounds, likely including this compound, bind to a novel allosteric pocket. This pocket is distinct from the ATP-binding site, offering a potential for high selectivity.
Location and Key Features
The allosteric binding site is formed at the interface of the Kif18A motor domain and α-tubulin, specifically involving the alpha-4 (α4) and alpha-6 (α6) helices of Kif18A. The binding of an inhibitor to this pocket is thought to stabilize the Kif18A-microtubule interaction, effectively "gluing" the motor protein to its track and preventing its processive movement and regulatory function.
While a co-crystal structure of Kif18A with this compound is not publicly available, the structure of Kif18A in complex with a similar allosteric inhibitor, ATX020 (PDB ID: 9YMG), provides significant insights into the architecture of this binding pocket. Analysis of this structure reveals a hydrophobic pocket lined by residues from both Kif18A and α-tubulin. The binding of the inhibitor induces a conformational change in Kif18A, creating this neomorphic pocket.
Experimental Protocols
The characterization of Kif18A inhibitors like this compound typically involves a combination of biochemical and cell-based assays.
Kif18A ATPase Activity Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis that powers Kif18A's motor activity. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced in the ATPase reaction. The amount of ADP is directly proportional to the enzyme activity.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine purified, recombinant human Kif18A motor domain, taxol-stabilized microtubules, and the test inhibitor (e.g., this compound) at various concentrations in a suitable reaction buffer.
-
Initiation: Start the reaction by adding a fixed concentration of ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60-90 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration.
-
Analysis: Calculate the percent inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This cell-based assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell proliferation or cell death.
Protocol Outline:
-
Cell Seeding: Plate a cancer cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Kif18A inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Reagent Addition:
-
For an MTT assay, add MTT reagent and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer.
-
For a CellTiter-Glo® assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling context of Kif18A and a typical workflow for inhibitor characterization.
Caption: Simplified signaling pathway of Kif18A function and the consequences of its inhibition.
Caption: General experimental workflow for the characterization and optimization of Kif18A inhibitors.
Conclusion
This compound represents a potent inhibitor of Kif18A, targeting a novel allosteric binding site at the interface of the α4 and α6 helices. While specific structural details of its interaction await public disclosure, analysis of analogous inhibitor complexes provides a robust model of the binding pocket. The methodologies outlined in this guide provide a framework for the continued investigation of Kif18A inhibitors and their therapeutic potential. The high potency and selective activity of compounds like this compound underscore the promise of targeting Kif18A as a therapeutic strategy for chromosomally unstable cancers. Further structural and mechanistic studies will be invaluable in the design of next-generation Kif18A inhibitors with enhanced efficacy and safety profiles.
References
Kif18A-IN-14: A Potent Tool for Interrogating Kinesin Biology and Targeting Cancer Vulnerabilities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kinesin family member 18A (Kif18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2][3] Kif18A is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore, ensuring proper chromosome alignment during mitosis.[4][5] While largely dispensable in normal, diploid cells, cancer cells with high levels of CIN exhibit a heightened dependency on Kif18A for their proliferation and survival.[2][6] This synthetic lethal relationship provides a therapeutic window for selective targeting of tumor cells.[7][8]
This technical guide focuses on Kif18A-IN-14, a potent inhibitor of Kif18A, as a tool for studying kinesin biology and exploring its therapeutic potential. We will delve into its mechanism of action, provide available quantitative data, and detail relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and kinesin-targeted therapies.
Mechanism of Action
Kif18A inhibitors, including this compound, function by disrupting the microtubule-stimulated ATPase activity of the Kif18A motor domain.[9] This enzymatic activity is essential for Kif18A to move along microtubule tracks and perform its function in chromosome congression.[9] Inhibition of Kif18A's ATPase activity leads to a cascade of cellular events, particularly in CIN-positive cancer cells:
-
Disrupted Chromosome Alignment: Inhibition of Kif18A prevents the proper alignment of chromosomes at the metaphase plate.[5][10]
-
Prolonged Mitotic Arrest: The failure of chromosomes to align activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[5]
-
Mitotic Catastrophe and Cell Death: In cancer cells with high CIN, this prolonged mitotic arrest often results in multipolar spindle formation, chromosome mis-segregation, and ultimately, cell death through apoptosis or mitotic catastrophe.[2][3][11]
This selective targeting of CIN-positive cells makes Kif18A inhibitors like this compound valuable tools for both basic research and as potential anti-cancer agents.[1][3]
Quantitative Data
This compound, also referred to as Compound Example 81, has been characterized by its inhibitory activity on the viability of the OVCAR-3 ovarian cancer cell line, which is known to be chromosomally unstable.[12] The compound exists as two enantiomers, EX81-A and EX81-B, with differing potencies.[12]
| Compound | Target | Assay Type | Cell Line | IC50 (µM) |
| This compound (EX81-A) | Kif18A | Cell Viability | OVCAR-3 | 0 - 0.01 |
| This compound (EX81-B) | Kif18A | Cell Viability | OVCAR-3 | 0.01 - 0.1 |
Signaling Pathways and Experimental Workflows
To visualize the role of Kif18A and the effect of its inhibition, the following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing Kif18A inhibitors.
Caption: Role of Kif18A in mitosis and the consequences of its inhibition.
Caption: A typical workflow for the preclinical evaluation of a Kif18A inhibitor.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following methodologies are standard for characterizing Kif18A inhibitors and can be adapted for its study.
Kif18A Microtubule-Stimulated ATPase Assay
This biochemical assay measures the ability of a compound to inhibit the ATPase activity of the Kif18A motor domain, which is stimulated by the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used format.[13][14]
Materials:
-
Recombinant human Kif18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel)
-
This compound or other test compounds
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing Kif18A enzyme and microtubules in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
Materials:
-
CIN-positive cancer cell lines (e.g., OVCAR-3, MDA-MB-231)[2]
-
Near-diploid, non-CIN cancer cell lines (e.g., HCT116) or normal cell lines (e.g., MCF10A) as controls[2]
-
Cell culture medium and supplements
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well or 384-well clear-bottom white plates
Procedure:
-
Seed cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).[2]
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record the luminescence signal and calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Mitotic Arrest Assay (Phospho-Histone H3 Staining)
This assay quantifies the induction of mitotic arrest by measuring the levels of phosphorylated Histone H3 (pH3), a marker for cells in mitosis.[15]
Materials:
-
Cancer cell lines of interest
-
This compound or other test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Procedure:
-
Plate cells and treat with the test compound for a defined period (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-pH3 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the percentage of pH3-positive cells to determine the extent of mitotic arrest.
Conclusion
This compound represents a valuable chemical probe for investigating the intricate biology of the Kif18A kinesin and for exploring the therapeutic strategy of targeting CIN in cancer. The data and protocols outlined in this guide provide a solid foundation for researchers to utilize this compound and similar inhibitors to further our understanding of mitotic regulation and to advance the development of novel anti-cancer therapies. The high potency and selectivity of such inhibitors underscore the potential of targeting Kif18A as a promising approach to selectively eliminate cancer cells with inherent genomic instability.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
KIF18A in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence has identified Kinesin Family Member 18A (KIF18A), a mitotic kinesin, as a key player in TNBC progression. This technical guide provides a comprehensive overview of KIF18A expression in TNBC, its prognostic significance, and its role in critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting KIF18A in TNBC.
KIF18A Expression in Triple-Negative Breast Cancer
KIF18A is a microtubule-dependent motor protein essential for proper chromosome alignment during mitosis.[1] Its expression is frequently dysregulated in various cancers, including TNBC.
mRNA Expression
Analysis of transcriptomic data from patient cohorts consistently demonstrates a significant upregulation of KIF18A mRNA in TNBC compared to non-TNBC subtypes.[2] Data from The Cancer Genome Atlas (TCGA) reveals that TNBC tumors have markedly higher KIF18A transcript levels.[2] This elevated expression is associated with the basal-like molecular subtype, which largely overlaps with TNBC.[2]
| Dataset | Comparison | Fold Change/Significance | Reference |
| TCGA-BRCA | TNBC vs. Non-TNBC | p < 2e-16 | [2] |
| TCGA | Pan-cancer Analysis | Overexpressed in 27 cancer types | [3] |
| GEO Datasets | TNBC vs. Normal | Significantly Upregulated | [4] |
Protein Expression
Immunohistochemical (IHC) studies on TNBC patient tissues corroborate the findings at the mRNA level, showing increased KIF18A protein expression.[5][6] The expression is typically evaluated using a semi-quantitative H-score, which considers both the staining intensity and the percentage of positive tumor cells.[5]
| Patient Cohort | KIF18A Expression in TNBC | Key Findings | Reference |
| Infiltrating Duct Carcinoma (IDC) | High H-score in a significant subset | Associated with higher tumor grade and advanced stage | [5][6] |
| Early ER+ Breast Cancer | High protein expression | Associated with shorter recurrence-free and distant-metastasis free survival | [7] |
Prognostic Significance of KIF18A in TNBC
High KIF18A expression is a strong and independent predictor of poor clinical outcomes in breast cancer, including the TNBC subtype.
| Prognostic Parameter | Association with High KIF18A Expression | Hazard Ratio (HR) / p-value | Reference |
| Overall Survival (OS) | Shorter Survival | HR=1.77 (for KIFs in general) | [4] |
| Recurrence-Free Survival (RFS) | Shorter Survival | p < 0.05 | [7] |
| Distant Metastasis-Free Survival (DMFS) | Shorter Survival | p < 0.05 | [7] |
| Tumor Grade | Higher Grade | p < 0.001 | [5] |
| Nodal Metastasis | Increased Incidence | p = 0.001 | [5] |
Role of KIF18A in TNBC Pathophysiology
KIF18A's role in TNBC extends beyond its canonical function in mitosis, influencing cell proliferation, survival, and metastatic potential through its involvement in key signaling pathways.
Mitotic Dysregulation and Chromosomal Instability
KIF18A is crucial for suppressing chromosome oscillations and ensuring proper alignment at the metaphase plate.[8] In TNBC, which is often characterized by chromosomal instability (CIN), cancer cells exhibit a heightened dependency on KIF18A for proliferation.[1] Inhibition of KIF18A in chromosomally unstable TNBC cells leads to mitotic arrest, multipolar spindle formation, and ultimately, apoptotic cell death.[1]
Signaling Pathways
Wnt/β-catenin Pathway: Studies have shown a direct correlation between the expression of KIF18A and aberrant β-catenin expression in breast carcinoma.[5][6] It is suggested that KIF18A may be involved in breast carcinogenesis by activating β-catenin.[5][6] The Wnt/β-catenin signaling pathway is known to be dysregulated in TNBC and is associated with metastasis.[9][10]
PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and it is frequently activated in TNBC.[11][12] While direct interaction studies in TNBC are limited, evidence from other cancers suggests that KIF18A knockdown can affect the phosphorylation of key proteins in the PI3K/Akt pathway, such as Akt and mTOR.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of KIF18A in TNBC. The following are representative protocols for key experimental techniques.
Immunohistochemistry (IHC) for KIF18A in FFPE Tissue
This protocol outlines the steps for detecting KIF18A protein in formalin-fixed, paraffin-embedded (FFPE) TNBC tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
-
Antigen Retrieval:
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding with 10% normal serum from the species of the secondary antibody for 1 hour.[15]
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against KIF18A (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C in a humidified chamber.[16]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 45-60 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate solution until a brown precipitate is visible.[17]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium.[15]
-
Western Blot for KIF18A Protein
This protocol describes the detection of KIF18A protein levels in TNBC cell lysates.
-
Protein Extraction:
-
Lyse TNBC cells (e.g., MDA-MB-231, BT-549) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KIF18A (e.g., at a 1:1000 dilution) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[18]
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
siRNA-mediated Knockdown of KIF18A
This protocol details the transient silencing of KIF18A expression in TNBC cell lines.
-
Cell Seeding:
-
Seed TNBC cells (e.g., MDA-MB-231) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
-
Transfection:
-
Dilute KIF18A-specific siRNA and a non-targeting control (NTC) siRNA separately in serum-free medium.
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours.[19]
-
Harvest the cells to assess knockdown efficiency by qRT-PCR or Western blot.
-
Perform downstream functional assays (e.g., proliferation, migration).
-
Cell Proliferation Assay (MTT)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.[20]
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired compounds (e.g., after KIF18A knockdown).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[21]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated or NTC-transfected) cells.
-
Therapeutic Targeting of KIF18A in TNBC
The dependency of chromosomally unstable TNBC cells on KIF18A for survival makes it an attractive therapeutic target.[23] Small molecule inhibitors of KIF18A are currently under development and have shown promise in preclinical models of TNBC.[24] These inhibitors selectively induce mitotic arrest and apoptosis in cancer cells with high CIN, while sparing normal, chromosomally stable cells.[24]
Future Directions
Further research is needed to fully elucidate the complex role of KIF18A in TNBC. Key areas of future investigation include:
-
Delineating the precise molecular mechanisms by which KIF18A interacts with the Wnt/β-catenin and PI3K/Akt pathways.
-
Identifying predictive biomarkers to select TNBC patients most likely to respond to KIF18A inhibitors.
-
Investigating the potential for combination therapies, where KIF18A inhibitors are used alongside conventional chemotherapies or other targeted agents.
Conclusion
KIF18A is a critical oncogenic driver in triple-negative breast cancer, with its overexpression correlating with poor prognosis and aggressive tumor features. Its essential role in the proliferation of chromosomally unstable TNBC cells, coupled with its involvement in key oncogenic signaling pathways, positions KIF18A as a promising therapeutic target. The data and protocols presented in this guide provide a solid foundation for advancing research and drug development efforts aimed at exploiting this vulnerability in TNBC.
References
- 1. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIF18A as a potential biomarker to distinguish different breast cancer subtypes based on receptor status_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 3. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of immunohistochemical expression of kinesin family member 18A (Kif18A) and β-catenin in infiltrating breast carcinoma of no special type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of immunohistochemical expression of kinesin family member 18A (Kif18A) and β-catenin in infiltrating breast carcinoma of no special type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinesin family member-18A (KIF18A) is a predictive biomarker of poor benefit from endocrine therapy in early ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling in triple negative breast cancer is associated with metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple-negative breast cancer: understanding Wnt signaling in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triple negative breast cancer: shedding light onto the role of pi3k/akt/mtor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 17. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Frontiers | Revitalizing the AZT Through of the Selenium: An Approach in Human Triple Negative Breast Cancer Cell Line [frontiersin.org]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
KIF18A Inhibition: A Targeted Therapeutic Strategy for High-Grade Serous Ovarian Cancer (HGSOC)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
High-grade serous ovarian cancer (HGSOC) remains the most lethal gynecological malignancy, largely characterized by universal TP53 mutations and significant chromosomal instability (CIN).[1][2] This inherent genomic chaos, a driver of tumor progression and therapeutic resistance, also presents unique vulnerabilities. One such vulnerability is the dependency of CIN-high cancer cells on specific cellular machinery to manage the stress of constant chromosomal mis-segregation. Kinesin Family Member 18A (KIF18A), a mitotic motor protein, has emerged as a critical survival factor for these cells. While non-essential for normal cell division, KIF18A is vital for chromosomally unstable cells to complete mitosis, making it a highly promising "synthetic lethal" target.[2][3][4] This guide provides a comprehensive overview of the mechanism, preclinical evidence, and ongoing clinical development of KIF18A inhibitors as a novel, targeted therapeutic approach for HGSOC.
The Role of KIF18A in HGSOC Pathophysiology
HGSOC is defined by a high frequency of CIN, a state of persistent errors in chromosome segregation during mitosis.[1][5][6] This leads to aneuploidy, where daughter cells inherit an incorrect number of chromosomes. While this instability can drive cancer evolution, it also places immense pressure on the mitotic machinery.
KIF18A, a kinesin-8 family motor protein, plays a crucial role in orchestrating chromosome alignment during metaphase.[1] It moves along spindle microtubules towards the "plus-ends" at the kinetochores, where it dampens microtubule dynamics.[1][7] This function is essential for the precise congression of chromosomes at the metaphase plate, a prerequisite for accurate segregation into daughter cells.
Mechanism of Action of KIF18A Inhibitors
Small molecule inhibitors of KIF18A primarily function by disrupting its motor activity, often by targeting the ATPase domain, which is essential for providing the energy needed to move along microtubules.[3][7][11] By blocking this function, inhibitors prevent KIF18A from accumulating at the plus-ends of kinetochore microtubules.[1]
The direct consequences of this inhibition in a CIN-high HGSOC cell are catastrophic for mitosis:
-
Increased Spindle Length: Without KIF18A's dampening effect, microtubule dynamics become unregulated, leading to longer spindles.[1][2]
-
Chromosome Mis-segregation: The precise alignment of chromosomes at the metaphase plate fails, resulting in severe segregation errors.[1][2]
-
Mitotic Checkpoint Activation: The cell's internal surveillance system, the Spindle Assembly Checkpoint (SAC), detects these errors and halts the cell cycle, leading to a prolonged mitotic arrest.[2][5][7]
-
DNA Damage and Apoptosis: Unable to resolve the mitotic errors, the arrested cells accumulate DNA damage, marked by the phosphorylation of H2AX (γH2AX).[1][3][7] This sustained damage ultimately triggers programmed cell death (apoptosis), evidenced by markers like cleaved PARP.[5][7]
This cascade of events ensures that the inhibitor's effect is cytotoxic, not merely cytostatic, leading to the selective elimination of the targeted cancer cells.
Preclinical Evidence for KIF18A Inhibition in HGSOC
A substantial body of preclinical research validates the therapeutic potential of KIF18A inhibition in HGSOC models.
In Vitro Studies
Multiple studies have demonstrated the potent and selective anti-proliferative activity of various KIF18A inhibitors in HGSOC cell lines known to have high CIN, such as OVCAR-3 and OVCAR-8.[3] In contrast, cell lines with lower CIN (e.g., OVK18, A2780) are largely insensitive.[3] Sensitivity has been strongly correlated with genomic markers of instability, with whole-genome doubling (WGD) emerging as a particularly robust predictive biomarker.[11][12]
| Inhibitor | Cell Line | IC50 (µM) | Key Findings & Biomarkers |
| ATX020 | OVCAR-3 | 0.053 | Induces mitotic arrest, DNA damage, and apoptosis.[3] |
| OVCAR-8 | 0.54 | Activity correlates with high aneuploidy scores.[1][3] | |
| ATX-295 | Panel of HGSOC | N/A (ATPase IC50 = 18 nM) | Sensitivity is highly enriched in WGD(+) cell lines.[11][12] |
| AU-KIF cmpds | OVCAR-3 | 0.06 - 1.4 | Dose-dependent increase in pHH3 and γ-H2AX.[7] |
In Vivo Studies
The efficacy observed in cell culture has been successfully translated to animal models. In xenograft models using CIN-high HGSOC cells, KIF18A inhibitors have demonstrated significant, dose-dependent anti-tumor activity, including tumor stasis and even regression, at well-tolerated doses.[2][6][13]
| Inhibitor | Model | Dosing | Outcome |
| ATX020 | OVCAR-3 Xenograft | 100 mg/kg/day | Significant tumor regression.[3] |
| ATX-295 | OVCAR-3 Xenograft (WGD+) | 10 & 15 mg/kg BID | Dose-dependent tumor regression.[11][14] |
| OVK18 Xenograft (WGD-) | N/A | No anti-tumor activity observed.[11][14] | |
| Ovarian PDX Models | 30 mg/kg BID | 61% of models responded with tumor stasis or better.[11] |
Clinical Development of KIF18A Inhibitors
The strong preclinical rationale has propelled several KIF18A inhibitors into clinical trials, with a focus on patients with advanced solid tumors, including heavily pre-treated, platinum-resistant HGSOC.
| Compound | Developer | Phase | Target Population (HGSOC) | Key Reported Data/Status |
| Sovilnesib (B10829452) (AMG-650) | Volastra Therapeutics | Phase 1b | Advanced, platinum-resistant HGSOC.[9][15] | Dose optimization study ongoing; favorable tolerability.[9][15] |
| VLS-1488 | Volastra Therapeutics | Phase 1/2 | Advanced solid tumors, including HGSOC.[16] | Favorable safety profile; tumor reduction in 7 of 17 HGSOC patients.[16] |
| ATX-295 | Accent Therapeutics | Phase 1 | Advanced solid tumors, including HGSOC.[9][17] | First-in-human study to evaluate safety and tolerability.[17] |
Initial clinical data are encouraging, demonstrating that KIF18A inhibitors are generally well-tolerated and show early signals of anti-tumor activity in a heavily pre-treated patient population.[9][16]
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating KIF18A inhibitors. Below are summarized methodologies for key assays.
Cell Viability/Proliferation Assay
-
Cell Plating: Seed HGSOC cells (e.g., OVCAR-3, KURAMOCHI) in 96-well plates at a density of 1,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the KIF18A inhibitor (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate plates for 72-120 hours at 37°C, 5% CO2.
-
Viability Measurement: Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo®), which measures ATP levels.
-
Data Analysis: Normalize luminescence readings to the DMSO control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
Western Blot Analysis for Pharmacodynamic Markers
-
Lysate Preparation: Plate cells and treat with the KIF18A inhibitor at various concentrations (e.g., 0.5 µM) for 24-48 hours.[5] Harvest cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% milk in TBST) for 1 hour, then incubate overnight at 4°C with primary antibodies against phospho-Histone H3, γ-H2AX, cleaved PARP, and a loading control (e.g., β-Actin).[18]
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.
HGSOC Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5-10 million OVCAR-3 cells (resuspended in Matrigel) into the flank of female immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment cohorts (vehicle control vs. KIF18A inhibitor). Administer the compound orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 15 mg/kg, twice daily).[11]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Tumors can be excised at the endpoint for pharmacodynamic marker analysis (e.g., IHC for pHH3).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]
- 7. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 8. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 9. kuickresearch.com [kuickresearch.com]
- 10. KIF18A Inhibitor Clinical Trials FDA Approved KIF18A [globenewswire.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase 1b dose optimization study of sovilnesib (an oral KIF18A inhibitor) in subjects with advanced high grade serous ovarian cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 16. volastratx.com [volastratx.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Clinical relevance of cytoskeleton associated proteins for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-14 and its Analogs: A Technical Assessment of a Novel Anti-Mitotic Agent with a Favorable Profile in Non-Cancerous Cells
For Immediate Release
This technical guide provides an in-depth analysis of the impact of Kif18A-IN-14 and its analogs, a new class of kinesin inhibitors, on non-cancerous cell lines. The data presented herein demonstrates the selective cytotoxicity of these inhibitors towards chromosomally unstable (CIN) cancer cells while exhibiting minimal detrimental effects on healthy, diploid cells. This high degree of selectivity marks a significant advancement in the development of anti-mitotic cancer therapies with a potentially wider therapeutic window and reduced toxicity.
Executive Summary
Kinesin family member 18A (Kif18A) is a motor protein essential for the proper alignment of chromosomes during mitosis. While largely dispensable in normal somatic cells, Kif18A is critical for the survival of cancer cells exhibiting chromosomal instability. This dependency presents a promising therapeutic target. This whitepaper synthesizes the available preclinical data on the effects of Kif18A inhibitors, with a specific focus on this compound and its closely related analogs such as AM-1882 and VLS-1272, on a panel of non-cancerous human cell lines. The findings consistently show that these inhibitors have a negligible impact on the proliferation, viability, and cell cycle progression of normal cells at concentrations that are cytotoxic to CIN cancer cells.
Quantitative Analysis of Kif18A Inhibition in Non-Cancerous Cell Lines
The following tables summarize the key quantitative data from studies investigating the effects of Kif18A inhibitors on various non-cancerous cell lines.
Table 1: Effect of Kif18A Inhibitors on Cell Viability and Proliferation
| Cell Line | Inhibitor | Concentration | Assay | Outcome | Reference |
| Human Mammary Epithelial Cells (HMECs) | Kif18A siRNA | Not specified | Cell Growth Assay (96h) | Modest impact on cell growth. | [1] |
| Human Mammary Epithelial Cells (HMECs) | AM-0277 | Various | BrdU Incorporation (48h) | No significant change in BrdU incorporation. | [2] |
| Human Bone Marrow Mononuclear Cells | AM-1882, AM-0277, AM-5308, AM-9022 | 1 µM | Cell Growth (96h) & Cell Cycle (48h) | Similar results to DMSO control; no significant reduction in cellularity. | [2] |
| Retinal Pigment Epithelial cells (RPE1) | AM-1882 (KIF18Ai) | Not specified | Micronuclei Formation (7 days) | Modest increase in micronuclei. | [3] |
| Retinal Pigment Epithelial cells (RPE1) | AM-1882 (KIF18Ai) | Not specified | Aneuploidy Analysis (7 days) | Moderate increase in aneuploidy. | [3] |
| MCF10A (non-transformed breast epithelial) | AM-1882 (KIF18Ai) | Not specified | Micronuclei Formation (7 days) | Modest increase in micronuclei. | [3] |
| MCF10A (non-transformed breast epithelial) | AM-1882 (KIF18Ai) | Not specified | Aneuploidy Analysis (7 days) | Moderate increase in aneuploidy. | [3] |
| Non-transformed epithelial cells | VLS-1272 | Not specified | Proliferation Assay | No effect on proliferation. | [4] |
| Primary T cells | VLS-1272 | Not specified | Proliferation Assay | No effect on proliferation. | [4] |
Table 2: Comparative EC50/IC50 Values of Kif18A Inhibitors
| Inhibitor | Non-Cancerous Cell Line | Parameter | Value | Cancer Cell Line (for comparison) | Parameter | Value | Reference |
| AM-1882 | Activated human T cells | EC50 (³H-thymidine incorp.) | > 10 µM | OVCAR-8 (ovarian cancer) | EC50 (Cell Count) | ~0.01 µM | [2] |
| AM-0277 | Activated human T cells | EC50 (³H-thymidine incorp.) | > 10 µM | BT-549 (breast cancer) | EC50 (Cell Count) | ~0.02 µM | [2] |
| VLS-1272 | CAL51 (CIN-Low breast cancer) | IC50 (Viability) | > 3 µM | OVCAR-3 (ovarian cancer) | IC50 (Viability) | 0.0097 µM | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this report.
Cell Culture
-
Human Mammary Epithelial Cells (HMECs): Cultured in Mammary Epithelial Cell Growth Medium (MEGM) supplemented with a SingleQuots kit (Lonza).
-
Human Bone Marrow Mononuclear Cells: Obtained from healthy donors and cultured in appropriate medium for proliferation assays.
-
RPE1 and MCF10A cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and other specific growth factors as required for each cell line.
Cell Viability and Proliferation Assays
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add Kif18A inhibitors at various concentrations and incubate for the desired period (e.g., 72-168 hours).
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.[6][7][8]
-
Cell Treatment: Seed HMECs and treat with Kif18A inhibitors for 48 hours.
-
BrdU Labeling: Add BrdU to the culture medium and incubate for a specified period to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with a fixation/permeabilization buffer.
-
Staining: Stain the cells with an anti-BrdU antibody conjugated to a fluorescent dye and a DNA dye (e.g., 7-AAD).
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of BrdU-positive cells.
Western Blotting
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Kif18A, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualized Pathways and Workflows
Signaling Pathway of Kif18A Inhibition in Non-Cancerous vs. CIN Cancer Cells
Caption: Differential impact of Kif18A inhibition.
Experimental Workflow for Assessing Cell Viability
Caption: CellTiter-Glo® viability assay workflow.
Logical Relationship of Kif18A Dependency
Caption: Kif18A inhibition outcome logic.
Conclusion
The compiled evidence strongly indicates that this compound and its analogs are highly selective for CIN cancer cells. The minimal impact on the viability and proliferation of non-cancerous cell lines, including those from sensitive tissues like bone marrow, underscores the potential of these inhibitors as a safer class of anti-mitotic drugs. The underlying mechanism for this selectivity lies in the dispensable role of Kif18A in normal, diploid cells, which contrasts with its essential function in maintaining mitotic fidelity in the chaotic environment of a CIN cancer cell. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Methodological & Application
Determining the IC50 of Kif18A Inhibitors in OVCAR-3 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Kif18A inhibitors, using Kif18A-IN-14 as a representative compound, in the OVCAR-3 human ovarian cancer cell line. The provided methodologies are based on established cell culture and viability assay techniques.
Introduction to Kif18A Inhibition
Kinesin family member 18A (Kif18A) is a motor protein essential for the proper alignment of chromosomes during cell division.[1][2][3] Its inhibition disrupts mitotic spindle dynamics, leading to mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells with chromosomal instability.[1][2][4] This makes Kif18A a compelling therapeutic target in cancers such as high-grade serous ovarian cancer, where chromosomal instability is a common feature.[4][5] OVCAR-3 cells, derived from a human ovarian adenocarcinoma, are a widely used model for studying this type of cancer.[6][7][8]
Quantitative Data Summary
While specific IC50 data for a compound explicitly named "this compound" in OVCAR-3 cells is not publicly available, data for other potent and selective Kif18A inhibitors in this cell line serves as a valuable reference. The following table summarizes the anti-proliferative activity of a representative Kif18A inhibitor, ATX-21020, in OVCAR-3 cells.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| ATX-21020 | OVCAR-3 | Anti-proliferation | 53.3 |
Data sourced from a study on the inhibition of KIF18A in chromosomally instable tumors.[2][9]
Experimental Protocols
This section outlines the key experimental protocols for determining the IC50 of a Kif18A inhibitor in OVCAR-3 cells.
OVCAR-3 Cell Culture
Materials:
-
OVCAR-3 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Insulin
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 20% FBS and 0.01 mg/mL bovine insulin.[6][7]
-
Cell Thawing: Thaw a cryopreserved vial of OVCAR-3 cells rapidly in a 37°C water bath.[6][10] Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.[6]
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 culture flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.[6] Change the medium every 2-3 days.[6]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.[6][10] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or for experimental use.[10]
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]
Materials:
-
OVCAR-3 cells in logarithmic growth phase
-
This compound (or other inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Harvest OVCAR-3 cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[13] Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of desired concentrations. It is advisable to perform a wide range of dilutions for the initial experiment and then a narrower range in subsequent experiments to pinpoint the IC50.[12][14]
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only for background absorbance).[12]
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15] Shake the plate gently for 10-15 minutes to ensure complete dissolution.[11][15]
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-590 nm using a plate reader.[11][15]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.[12]
-
Calculate the percentage of cell viability for each inhibitor concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[12][16]
-
Visualizations
Kif18A Inhibitor Mechanism of Action
Caption: Mechanism of action of Kif18A inhibitors in cancer cells.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in OVCAR-3 cells.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The "Gold Medalist" in Ovarian Cancer Research | OVCAR-3 cell culture & gene editing Tips | Ubigene [ubigene.us]
- 7. bcrj.org.br [bcrj.org.br]
- 8. cytion.com [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Kif18A-IN-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kif18A-IN-14, a potent inhibitor of the mitotic kinesin KIF18A, in cell culture experiments. This document details the inhibitor's mechanism of action, provides quantitative data for experimental planning, and offers step-by-step protocols for key cell-based assays.
Introduction to KIF18A and this compound
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. It achieves this by dampening the dynamics of kinetochore microtubules. In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for mitotic progression and survival. Inhibition of KIF18A leads to mitotic arrest, chromosome mis-segregation, and ultimately, cell death, making it an attractive target for cancer therapy.
This compound is a small molecule inhibitor of KIF18A. It is available in two enantiomeric forms, EX81-A and EX81-B, which exhibit different potencies. By disrupting the function of KIF18A, this compound can selectively induce mitotic catastrophe in cancer cells with high rates of chromosomal instability.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related KIF18A inhibitors to aid in experimental design.
Table 1: In Vitro Efficacy of this compound
| Compound Form | Cell Line | Assay Type | IC50 | Reference |
| This compound (EX81-A) | OVCAR-3 | Cell Viability | 0 - 0.01 µM | [1] |
| This compound (EX81-B) | OVCAR-3 | Cell Viability | 0.01 - 0.1 µM | [1] |
Table 2: Solubility of KIF18A Inhibitors in DMSO
| Inhibitor | Solubility in DMSO | Reference |
| KIF18A-IN-1 | 100 mg/mL (173.38 mM) | |
| KIF18A-IN-6 | 125 mg/mL (223.32 mM) | [2] |
| KIF18A-IN-7 | 25 mg/mL (45.81 mM) | [3] |
Note: While a specific value for this compound is not publicly available, the high solubility of similar KIF18A inhibitors from the same vendor suggests that this compound is readily soluble in DMSO for the preparation of concentrated stock solutions.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the solubility of similar compounds, a stock solution of 10 mM this compound in DMSO can be prepared.
-
Briefly centrifuge the vial of this compound powder to collect all the material at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex and/or gently heat the solution (e.g., in a 37°C water bath) to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical starting concentration range would be from 10 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Immunofluorescence Staining for Mitotic Spindle Analysis
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin or anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., based on IC50 values) for a suitable duration (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization:
-
If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Acquire images to analyze mitotic spindle morphology, chromosome alignment, and centrosome number.
-
References
Application Notes and Protocols for Immunofluorescence of KIF18A Inhibition
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to study the effects of KIF18A inhibition in cancer cell lines using immunofluorescence microscopy. The protocol outlines the treatment of cells with a KIF18A inhibitor, followed by fixation, permeabilization, and staining to visualize the subcellular localization of KIF18A and other relevant mitotic markers.
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during mitosis.[1][2] Inhibition of KIF18A has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[3][4] Small molecule inhibitors of KIF18A have been shown to selectively kill CIN cancer cells by inducing mitotic arrest, chromosome congression defects, and subsequent apoptosis.[1][5] Immunofluorescence is a powerful technique to visualize these cellular phenotypes and to elucidate the mechanism of action of KIF18A inhibitors.
Key Experimental Outcomes of KIF18A Inhibition
Inhibition of KIF18A in sensitive cancer cell lines typically leads to a range of observable mitotic defects. These effects are often quantified to assess the efficacy of the inhibitor. Below is a summary of expected quantitative data from such experiments.
| Parameter | Description | Cell Line Example | Treatment Example | Observed Effect | Reference |
| Mitotic Index | Percentage of cells in mitosis (often identified by condensed chromatin or phospho-histone H3 staining). | MDA-MB-231, HT-29 | KIF18A inhibitor (Compound 3 or Sovilnesib) | Significant increase in mitotic index compared to control. | [6][7] |
| Chromosome Congression | Alignment of chromosomes at the metaphase plate. | HCC1806 | 37.5 nM VLS-1272 | Failure of chromosomes to align properly at the spindle equator. | [8] |
| Spindle Multipolarity | Presence of more than two spindle poles. | MDA-MB-231, HT-29 | KIF18A inhibitor | Significant increase in multipolar spindles. | [6][7] |
| DNA Damage | Measured by the presence of γH2AX foci. | BT-549 | KIF18A inhibitor (AM-0277 or AM-1882) | Increased DNA double-strand breaks. | [3] |
| Micronucleus Formation | Small, extra-nuclear bodies containing damaged chromosome fragments. | BT-549 | KIF18A inhibitor | Increased formation of micronuclei. | [3] |
| Cell Proliferation | Overall cell growth over time. | OVCAR-3, OVCAR-8 | ATX020 | Dose-dependent inhibition of tumor growth. | [9] |
| Apoptosis | Programmed cell death, often measured by Annexin V staining. | OVCAR-3 | ATX020 | Robust induction of Annexin V in sensitive cell lines. | [9] |
Experimental Workflow for KIF18A Inhibition and Immunofluorescence
The following diagram outlines the general workflow for treating cells with a KIF18A inhibitor and subsequently processing them for immunofluorescence analysis.
Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cell Line: A cancer cell line known to be sensitive to KIF18A inhibition (e.g., HCC1806, MDA-MB-231, OVCAR-3).[7][8][9]
-
Control: Vehicle control (e.g., DMSO).
-
Coverslips: Sterile glass coverslips.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol (B129727).[6][11]
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.[6][11]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100.[6]
-
Primary Antibodies:
-
Secondary Antibodies: Fluorescently-labeled secondary antibodies corresponding to the primary antibody host species (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 568).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding:
-
Place sterile coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare working concentrations of the KIF18A inhibitor and vehicle control in cell culture medium.
-
Aspirate the medium from the wells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for the desired time period (e.g., 24-48 hours), depending on the inhibitor and the desired endpoint.[6]
-
-
Fixation (Choose one method):
-
PFA Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add ice-cold methanol and incubate for 3-5 minutes at -20°C.[6]
-
Wash three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA-fixed cells):
-
Add 0.1-0.3% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.[11]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibodies and DAPI in Antibody Dilution Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
Analyze the images to assess KIF18A localization, spindle morphology, chromosome alignment, and other relevant phenotypes.
-
Signaling Pathway in KIF18A Inhibition
The following diagram illustrates the proposed mechanism of action for KIF18A inhibitors in chromosomally unstable cancer cells.
In normal mitosis, KIF18A regulates microtubule dynamics at the plus-ends, ensuring proper chromosome alignment at the metaphase plate and successful mitotic progression.[1] KIF18A inhibitors block the ATPase activity of KIF18A, disrupting its motor function.[5] This leads to aberrant microtubule dynamics, causing a failure of chromosomes to congress properly.[8] The cell's spindle assembly checkpoint detects this error and triggers a prolonged mitotic arrest, which ultimately leads to apoptotic cell death in cancer cells that are dependent on KIF18A for survival.[1][3]
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Integrated Profiling Delineated KIF18A as a Significant Biomarker Associated with Both Prognostic Outcomes and Immune Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-KIF18A antibody (ab251863) | Abcam [abcam.com]
- 12. Protocols | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Kif18A-IN-14 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a mitotic kinesin, is a compelling therapeutic target in cancers characterized by chromosomal instability (CIN). Its inhibition leads to mitotic defects and subsequent cell death selectively in cancer cells with high rates of chromosome mis-segregation, while largely sparing normal, chromosomally stable cells. Kif18A-IN-14 is a novel inhibitor of Kif18A with demonstrated in vitro efficacy. These application notes provide a comprehensive, albeit generalized, protocol for the preclinical evaluation of this compound in a xenograft mouse model. The provided methodologies are based on established practices for other KIF18A inhibitors and should be adapted and optimized for the specific characteristics of this compound.
Mechanism of Action: Kif18A Inhibition in CIN Cancers
Kif18A is a motor protein that plays a crucial role in regulating the dynamics of microtubules during mitosis, ensuring the proper alignment of chromosomes at the metaphase plate.[1] In cancer cells with chromosomal instability, the mitotic process is often under increased stress. Inhibition of Kif18A's ATPase activity disrupts its function, leading to a cascade of events including improper chromosome congression, prolonged mitotic arrest, and ultimately, cell death (apoptosis).[1][2] This selective vulnerability of CIN cancer cells to Kif18A inhibition provides a promising therapeutic window.[3][4][5]
Caption: Kif18A inhibition disrupts mitosis in chromosomally unstable cancer cells.
Experimental Protocols
Cell Line Selection
The selection of an appropriate cancer cell line is critical for a successful xenograft study. Given that Kif18A inhibitors are most effective in CIN cancers, it is imperative to choose cell lines with a high degree of chromosomal instability.
Recommended Cell Lines:
-
High-Grade Serous Ovarian Cancer: OVCAR-3, OVCAR-8[6]
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-231, MDA-MB-468[7]
Data Presentation: In Vitro IC50 of this compound
| Cell Line | Cancer Type | This compound (EX81-A) IC50 (µM) | This compound (EX81-B) IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0 - 0.01 | 0.01 - 0.1 | [2] |
Animal Model
Immunocompromised mice are required for the engraftment of human tumor cells.
-
Strain: Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice.
-
Age: 6-8 weeks.
-
Supplier: Reputable commercial vendor.
-
Acclimatization: Allow at least one week for acclimatization before any experimental procedures.
-
Ethics: All animal experiments must be conducted in accordance with approved institutional and national guidelines for animal care and use.
Formulation of this compound
The formulation of a small molecule inhibitor for in vivo use is a critical step that can significantly impact its bioavailability and efficacy. Since specific formulation details for this compound are not publicly available, a common starting point for oral gavage is a suspension in a vehicle such as:
-
0.5% (w/v) Methylcellulose (MC) in sterile water.
-
0.5% MC with 0.1% Tween 80 in sterile water.
Protocol for Formulation (Example):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% MC in sterile water).
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Prepare fresh on the day of dosing.
Xenograft Tumor Implantation
Subcutaneous Xenograft Model:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
Dosing and Monitoring
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Example Dosing Regimen (based on other KIF18A inhibitors):
-
Vehicle Control Group: Administer the formulation vehicle only.
-
This compound Treatment Groups:
-
Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection. Oral administration has been successful for other KIF18A inhibitors.
-
Frequency: Once daily (QD).
-
Duration: 21-28 days, or until tumor volume in the control group reaches the predetermined endpoint.
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Daily observation for any signs of distress or toxicity.
Caption: Workflow for a xenograft mouse model study of this compound.
Endpoint Analysis
At the end of the study, euthanize the mice and collect tumors and other relevant tissues.
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Compare the average tumor volume of the treated groups to the vehicle control group.
Secondary Endpoints:
-
Tumor Weight: Excise and weigh the tumors.
-
Pharmacodynamic (PD) Biomarkers:
-
Immunohistochemistry (IHC): Stain tumor sections for markers of mitosis (e.g., Phospho-Histone H3) and apoptosis (e.g., cleaved Caspase-3).
-
Western Blot: Analyze protein levels of Kif18A and downstream signaling molecules in tumor lysates.
-
-
Toxicity Assessment:
-
Histopathology: Examine major organs (liver, spleen, kidney, etc.) for any signs of treatment-related toxicity.
-
Complete Blood Count (CBC): Analyze blood samples for hematological toxicity.
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | % TGI |
| Vehicle Control | 10 | 150 ± 15 | 1500 ± 150 | - |
| This compound (30 mg/kg) | 10 | 152 ± 14 | 600 ± 80 | 60% |
| This compound (100 mg/kg) | 10 | 148 ± 16 | 200 ± 50 | 87% |
Table 2: Endpoint Tumor Weight and Body Weight Change
| Treatment Group | N | Mean Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1.5 ± 0.2 | +5 ± 1 |
| This compound (30 mg/kg) | 10 | 0.6 ± 0.1 | +2 ± 1.5 |
| This compound (100 mg/kg) | 10 | 0.2 ± 0.05 | -1 ± 2 |
Conclusion
This document provides a detailed, generalized framework for the in vivo evaluation of this compound in a xenograft mouse model. It is crucial to emphasize that these protocols are based on the reported use of other KIF18A inhibitors and will require optimization for this compound. Key parameters such as formulation, dosing, and toxicity should be carefully evaluated in preliminary studies. A well-designed and executed xenograft study will provide critical data on the anti-tumor efficacy and safety profile of this compound, paving the way for its further development as a potential cancer therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening of KIF18A ATPase Activity Using the ADP-Glo™ Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin family member 18A (KIF18A) is a plus-end-directed molecular motor protein that plays a critical role in regulating microtubule dynamics during mitosis.[1][2][3][4] Specifically, it is essential for the precise alignment of chromosomes at the metaphase plate.[5] KIF18A utilizes the energy from ATP hydrolysis to move along microtubules.[6][7] Overexpression of KIF18A is observed in various cancers, including breast, lung, and ovarian cancers, making it an attractive therapeutic target.[1][3][4] Inhibition of KIF18A's ATPase activity disrupts mitotic progression, leading to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability.[5][8][9]
The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent platform for measuring the activity of any ADP-generating enzyme, including ATPases like KIF18A.[10][11] The assay quantifies the amount of ADP produced in an enzymatic reaction, which is directly proportional to the enzyme's activity.[10][12] Its high sensitivity, broad dynamic range, and simple two-step process make it ideal for high-throughput screening (HTS) of potential KIF18A inhibitors.[13][14]
This document provides a detailed protocol for measuring the microtubule-stimulated ATPase activity of recombinant human KIF18A and for determining the potency of inhibitory compounds using the ADP-Glo™ assay.
Signaling Pathway and Mechanism of Action
KIF18A expression can be activated by the JNK1/c-Jun signaling pathway, which has been implicated in the tumorigenesis of cervical cancer.[15] Once expressed, KIF18A functions as a motor protein during mitosis. Its inhibition disrupts chromosome alignment, triggering the spindle assembly checkpoint and leading to apoptosis, a key mechanism for anti-cancer therapies targeting this protein.[5]
Caption: KIF18A signaling pathway and mechanism of therapeutic inhibition.
Principle of the ADP-Glo™ Assay
The ADP-Glo™ Assay is performed in two steps after the initial ATPase reaction is complete.[11][12]
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the KIF18A enzymatic reaction and deplete any remaining ATP from the reaction mixture.
-
ADP Conversion and Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by KIF18A into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the initial amount of ADP produced.[12][13]
Experimental Workflow
The workflow for determining KIF18A ATPase activity and inhibitor potency is a sequential process involving the enzymatic reaction followed by the two-step ADP detection system.
Caption: Experimental workflow for the KIF18A ATPase ADP-Glo™ assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for HTS applications.
1. Materials and Reagents
-
Enzyme: Recombinant Human KIF18A (e.g., truncated motor domain 1-417)
-
Substrate: Paclitaxel-stabilized Microtubules (MTs)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
-
ATP: Ultra-Pure ATP, 10 mM solution
-
Test Compounds: KIF18A inhibitors (e.g., ATX020, Sovilnesib) dissolved in 100% DMSO
-
Plates: White, opaque, flat-bottom 384-well assay plates
-
Buffers:
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Triton X-100
-
Enzyme Dilution Buffer: Assay Buffer containing 1 mg/mL BSA
-
-
Equipment:
-
Plate-reading luminometer
-
Multichannel pipettes or automated liquid handler
-
Reagent reservoirs
-
2. Reagent Preparation
-
KIF18A Enzyme: Thaw on ice. Dilute to a 2X working concentration (e.g., 5 nM) in cold Enzyme Dilution Buffer.[16] Keep on ice.
-
Microtubules (MTs): Thaw on ice. Dilute to a 2X working concentration (e.g., 100 nM) in Assay Buffer.
-
ATP: Dilute to a 4X working concentration (e.g., 200 µM) in Assay Buffer. The final ATP concentration in the assay will be 50 µM.
-
Test Compounds: Prepare a serial dilution of inhibitors in 100% DMSO. Then, dilute this series 25-fold into Assay Buffer to create a 4X working concentration plate. The final DMSO concentration in the assay should be ≤1%.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[11] Allow them to equilibrate to room temperature before use.
3. Assay Procedure
All steps are performed at room temperature unless otherwise noted.
-
Compound Dispensing: Add 5 µL of 4X test compound (or 1% DMSO for controls) to the appropriate wells of a 384-well plate.
-
Negative Control (0% Inhibition): Wells with 1% DMSO.
-
Positive Control (100% Inhibition): Wells with a known KIF18A inhibitor at a saturating concentration or wells without enzyme.
-
-
Enzyme and Microtubule Addition: Prepare a 2X KIF18A/MT master mix. Add 10 µL of this mix to all wells except the "no enzyme" background controls. To background wells, add 10 µL of Enzyme Dilution Buffer with MTs.
-
Initiate ATPase Reaction: Add 5 µL of 4X ATP solution to all wells to start the reaction. The total reaction volume is now 20 µL.
-
Enzymatic Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 120 minutes at room temperature.[16]
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to all wells. Mix on a plate shaker for 30 seconds. Incubate for 40 minutes.
-
ADP Detection: Add 40 µL of Kinase Detection Reagent to all wells. Mix on a plate shaker for 30 seconds. Incubate for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5 to 1 second per well.
4. Data Analysis
-
Background Subtraction: Subtract the average relative light unit (RLU) value from the "no enzyme" control wells from all other data points.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_bkgd) / (RLU_neg_ctrl - RLU_bkgd))
-
RLU_sample: RLU from inhibitor-treated well.
-
RLU_bkgd: Average RLU from no-enzyme background wells.
-
RLU_neg_ctrl: Average RLU from DMSO-only (0% inhibition) wells.
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithmic concentration of the inhibitor. Fit the data using a four-parameter nonlinear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
Data Presentation: Example Results
The assay can be used to determine the potency of various KIF18A inhibitors. The data below is representative of results obtained from such screens.
Table 1: Summary of KIF18A ATPase Assay Parameters
| Parameter | Recommended Concentration/Condition | Purpose |
| Recombinant KIF18A | 2.5 nM (final) | Source of ATPase activity.[16] |
| Microtubules | 50 nM (final) | Stimulate KIF18A ATPase activity.[8] |
| ATP | 50 µM (final) | Substrate for the ATPase reaction. |
| Reaction Time | 120 minutes | Allows for sufficient ADP production.[16] |
| Temperature | Room Temperature (~22°C) | Standard condition for assay stability. |
| Final DMSO | ≤1% | Minimizes solvent effects on enzyme activity. |
Table 2: Example IC50 Values for KIF18A Inhibitors Determined by ADP-Glo™
| Compound | Reported IC50 (µM) | Reference |
| ATX020 | 0.014 | [17] |
| AM-0277 | ~0.02 | [8] |
| AM-1882 | ~0.03 | [8] |
| Sovilnesib | Varies by study | [16] |
| Compound 3 | ~0.01 | [16] |
Note: IC50 values are highly dependent on specific assay conditions (e.g., ATP concentration, enzyme lot). These values are for illustrative purposes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. KIF18A - Wikipedia [en.wikipedia.org]
- 3. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Amide Compounds as KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. eastport.cz [eastport.cz]
- 14. ulab360.com [ulab360.com]
- 15. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Arrest with Kif18A-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing live-cell imaging to study mitotic arrest induced by Kif18A-IN-14, a potent and selective inhibitor of the mitotic kinesin Kif18A. The protocols outlined below are intended for researchers in cell biology, cancer biology, and drug development to investigate the cellular and molecular consequences of Kif18A inhibition in real-time.
Kinesin-like protein Kif18A is a plus-end directed motor protein essential for regulating chromosome alignment and mitotic spindle dynamics during cell division.[1][2] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), Kif18A is critical for proper chromosome segregation.[3][4][5] Inhibition of Kif18A disrupts this process, leading to prolonged mitotic arrest and subsequent cell death, making it a promising therapeutic target in oncology.[2]
Mechanism of Action and Cellular Consequences
This compound, by inhibiting the ATPase activity of Kif18A, prevents the proper alignment of chromosomes at the metaphase plate.[2] This triggers the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[2] Prolonged activation of the SAC due to the inability of chromosomes to achieve proper bipolar attachment to the mitotic spindle results in a sustained mitotic arrest.[2][6] This arrest can ultimately lead to several cell fates, including:
-
Apoptosis in Mitosis: Programmed cell death initiated during the mitotic block.[4]
-
Mitotic Slippage: Exit from mitosis without proper chromosome segregation, resulting in a tetraploid G1 state.
-
Formation of Micronuclei: A consequence of chromosome mis-segregation.[6]
-
Multipolar Spindle Formation: Inhibition of Kif18A can lead to the fragmentation of centrosomes and the formation of multipolar spindles, further contributing to chromosomal instability.[7]
Live-cell imaging is an invaluable tool to dissect these dynamic cellular events and quantify the effects of this compound on mitotic progression.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data points observed upon treatment with Kif18A inhibitors in relevant cancer cell lines. While "this compound" is a representative name, the data is aggregated from studies on potent Kif18A inhibitors with similar mechanisms of action.
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| ATX020 | Kif18A ATPase | 14.5 | OVCAR-3 | Proliferation |
| ATX020 | Kif18A ATPase | 53.3 | OVCAR-3 | Proliferation |
| ATX020 | Kif18A ATPase | 534 | OVCAR-8 | Proliferation |
Data compiled from a study on the Kif18A inhibitor ATX020, which demonstrates potent anti-proliferative activity in highly aneuploid ovarian cancer cell lines.[10]
Table 2: Cellular Phenotypes of Kif18A Inhibition
| Cell Line | Treatment | Mitotic Index Increase | Induction of Apoptosis (Annexin V) | Induction of DNA Damage (γH2AX) |
| OVCAR-3 | ATX020 | Dose-dependent | Robust | Dose-dependent |
| OVCAR-8 | ATX020 | Dose-dependent | Robust | Dose-dependent |
| HT29 | Kif18A siRNA | Significant | - | - |
| MDA-MB-231 | Kif18A siRNA | Significant | - | - |
This table highlights the cellular consequences of Kif18A inhibition, including an increase in the percentage of cells in mitosis and the induction of apoptosis and DNA damage markers.[7][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Kif18A inhibition and the general experimental workflow for live-cell imaging of mitotic arrest.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. | Semantic Scholar [semanticscholar.org]
- 9. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Application Note: Protocol for Western Blot Analysis of Phospho-Histone H3 (Ser10) Following Kif18A Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kif18A is a mitotic kinesin motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate during cell division.[1][2] It achieves this by controlling the dynamics of kinetochore microtubules. Inhibition of Kif18A disrupts proper chromosome congression, triggering the Spindle Assembly Checkpoint (SAC), which leads to a prolonged mitotic arrest.[1][3] This arrest prevents cells from proceeding into anaphase with misaligned chromosomes, a mechanism that can be exploited for anti-cancer therapies, particularly in chromosomally unstable tumors.[4][5]
A key biochemical marker for cells in mitosis is the phosphorylation of Histone H3 at Serine 10 (pH3 Ser10).[6][7] This modification, primarily catalyzed by Aurora B kinase, is tightly correlated with chromosome condensation and is abundant from prophase to metaphase.[7][8] Consequently, inducing mitotic arrest through the inhibition of Kif18A is expected to cause a significant increase in the steady-state levels of pH3 (Ser10).[2][4] Western blotting provides a robust method to detect and quantify this increase, thereby serving as a reliable pharmacodynamic marker for assessing the cellular activity of Kif18A inhibitors.
Mechanism of Kif18A Inhibition and Effect on Histone H3 Phosphorylation
The inhibition of Kif18A disrupts the precise control of microtubule dynamics at the kinetochore, leading to chromosome alignment failures. This activates the spindle assembly checkpoint, causing cells to arrest in mitosis, a phase characterized by high levels of Histone H3 phosphorylation at Serine 10.
Caption: Kif18A inhibition leads to mitotic arrest and increased phospho-H3.
Experimental Workflow
The following diagram outlines the complete workflow for the Western blot protocol, from cell preparation to final data analysis.
Caption: Western blot workflow for detecting phospho-histone H3.
Detailed Experimental Protocol
This protocol is optimized for adherent human cancer cell lines (e.g., HeLa, OVCAR-3, HCT116).
Materials and Reagents
-
Cell Culture: Adherent cancer cell line, appropriate culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 6-well plates.
-
Inhibitor: Kif18A inhibitor of choice, DMSO (vehicle).
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1x Protease/Phosphatase Inhibitor Cocktail.[9]
-
Histone Extraction Buffer: 0.2 M Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H2SO4).[10]
-
Neutralization Buffer: 1 M NaOH (if using H2SO4).
-
5X SDS-PAGE Sample Buffer.
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer (Wet or Semi-Dry).
-
Tris-Buffered Saline with Tween-20 (TBST): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20.[11]
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.[12]
-
-
Antibodies:
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuge, sonicator or Dounce homogenizer, electrophoresis system, Western blot transfer system, imaging system.
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Treat cells with the Kif18A inhibitor at desired concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 16-24 hours). Include a DMSO-only well as a vehicle control.
Histone Extraction (Acid Extraction Method)
This method enriches for basic nuclear proteins like histones.[9][10]
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold TEB buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 10 minutes with gentle stirring to lyse the cell membrane while keeping nuclei intact.[9]
-
Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.[9]
-
Resuspend the nuclear pellet in 400 µL of ice-cold Histone Extraction Buffer (0.2 M HCl).
-
Incubate on ice for 30-60 minutes, vortexing every 10 minutes, to extract acid-soluble proteins (histones).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the histones to a new tube.
-
Optional but recommended: Precipitate the histones by adding 8 volumes of ice-cold acetone, and incubate at -20°C overnight.[9][14] Centrifuge at 14,000 x g for 10 minutes, discard the supernatant, and air-dry the pellet. Resuspend the pellet in deionized water.
Protein Quantification
-
Determine the protein concentration of each histone extract using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with deionized water or the resuspension buffer.
SDS-PAGE
-
Add 5X SDS-PAGE sample buffer to your normalized samples to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.[6]
-
Load 15-20 µg of protein per lane onto a 15% Tris-Glycine polyacrylamide gel. A higher percentage gel is crucial for resolving low molecular weight proteins like histones (~17 kDa).[6][11]
-
Run the gel at 100-120V until the dye front approaches the bottom.[6]
Protein Transfer
-
Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[11]
-
Use a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 60-90 minutes at 4°C. Optimize based on your specific system.[15]
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful and even transfer of proteins.[11] Destain with TBST or water.
Immunoblotting
-
Blocking: Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody, diluted in Blocking Buffer as per the manufacturer's recommendation (e.g., 1:1000). Incubate overnight at 4°C with gentle agitation.[6][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:5000), for 1 hour at room temperature.[6]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
-
Prepare the ECL detection reagents according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
Stripping and Re-probing for Total Histone H3 (Loading Control)
-
To ensure observed changes are not due to loading errors, it is critical to normalize the phospho-histone signal to a loading control. Total Histone H3 is the ideal control.[13]
-
Incubate the membrane in a stripping buffer (commercial or mild self-made) to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly, re-block, and repeat the immunoblotting steps (7.2 - 8.2) using the anti-total Histone H3 antibody.
Data Presentation and Analysis
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for both phospho-H3 (pH3) and total H3 for each sample.
-
Normalization: For each lane, calculate the normalized pH3 signal by dividing the intensity of the pH3 band by the intensity of the total H3 band.[6][13][16]
-
Presentation: Summarize the results in a table for clear comparison.
Table 1: Quantification of Phospho-Histone H3 Levels
| Treatment Group | Inhibitor Conc. (nM) | pH3 Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized pH3 Signal (pH3 / Total H3) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 1.0 | |||
| Kif18A Inhibitor | 10 | ||||
| Kif18A Inhibitor | 50 | ||||
| Kif18A Inhibitor | 100 | ||||
| Kif18A Inhibitor | 500 | ||||
| Positive Control | Nocodazole |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Ineffective histone extraction. | Use a dedicated acid extraction protocol; confirm protein concentration. |
| Low antibody concentration. | Optimize primary antibody concentration and consider overnight incubation at 4°C.[6] | |
| Inactive Kif18A inhibitor. | Confirm inhibitor activity and use a positive control for mitotic arrest (e.g., nocodazole).[6] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours; ensure 5% BSA is used. |
| Insufficient washing. | Increase the number and duration of TBST washes.[6] | |
| High secondary antibody concentration. | Reduce the concentration of the secondary antibody. | |
| Uneven Loading | Inaccurate protein quantification/pipetting. | Be meticulous during protein quantification and sample loading. |
| (Variable Total H3) | Always normalize the phospho-H3 signal to the total H3 signal from the same lane.[13] |
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 10. biochem.slu.edu [biochem.slu.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Phospho-Histone H3 (Ser10) Antibody (#9701) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Kif18A-IN-14: Inducing Synthetic Lethality in Chromosomally Unstable Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2][3] CIN is characterized by persistent errors in chromosome segregation during mitosis, leading to aneuploidy.[1][4] While this inherent instability drives tumor evolution and drug resistance, it also creates unique vulnerabilities.[5] One such vulnerability lies in the dependency of CIN cancer cells on specific mitotic machinery to survive the constant challenge of chromosome mis-segregation.[5][6]
The kinesin motor protein KIF18A has emerged as a promising therapeutic target in CIN cancers.[4][7][8] KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics and chromosome alignment at the metaphase plate.[7][9][10] While KIF18A is largely dispensable for the division of normal, chromosomally stable cells, CIN cancer cells exhibit a heightened dependency on its function to ensure successful mitosis.[5][6][11] Inhibition of KIF18A in CIN cells leads to a "mitotic catastrophe," characterized by prolonged mitotic arrest, multipolar spindles, and ultimately, apoptotic cell death, demonstrating a synthetic lethal interaction.[4][5][7]
Kif18A-IN-14 and other selective KIF18A inhibitors represent a novel class of anti-cancer agents that exploit this dependency.[7] Preclinical studies have demonstrated that these inhibitors can selectively kill CIN cancer cells while sparing normal cells, offering a potentially wider therapeutic window compared to conventional anti-mitotic agents.[1][2][12] This document provides an overview of the preclinical data for KIF18A inhibitors and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of various KIF18A inhibitors in preclinical models. Note that different inhibitors (e.g., AM-0277, AM-1882, AM-9022, VLS-1272, ATX020, AU-KIF-01 to -04) have been described in the literature, and their data are aggregated here to represent the therapeutic potential of targeting KIF18A.
Table 1: In Vitro Activity of KIF18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| AM-1882 | MDA-MB-157 | TNBC | Mitotic Image Assay | EC50 (pH3) | Data not specified | [1] |
| AM-0277 | OVCAR-3 | HGSOC | Cell Growth Assay (6-day) | Inhibition of cell growth | Significant inhibition at 0.5 µM | [1] |
| AM-0277 | BT-549 | TNBC | Cell Growth Assay (48h) | Inhibition of cell confluency | Significant inhibition at 0.5 µM | [1] |
| AM-1882 | BT-549 | TNBC | Cell Growth Assay (48h) | Inhibition of cell confluency | Significant inhibition at 0.1 µM | [1] |
| VLS-1272 | >100 cancer cell lines | Various | Proliferation Assay | Selective inhibition in CIN-high cells | Specificity towards CIN cancer cells | |
| ATX020 | OVCAR-3 | HGSOC | Proliferation Assay | Inhibition of proliferation | Proliferation inhibited | [13] |
| ATX020 | A2780, OVK18 | Ovarian Cancer (CIN-low) | Proliferation Assay | No effect on proliferation | Normal proliferation observed | [13] |
| AU-KIF-01 to -04 | OVCAR-3 | HGSOC | KIF18A ATPase Assay | IC50 | 0.06 to 1.4 µM | [14] |
Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Compound | Tumor Model | Cancer Type | Dosing | Outcome | Reference |
| AM-9022 | OVCAR-3 xenograft | HGSOC | Well-tolerated doses | Tumor regression | [1] |
| AM-9022 | JIMT-1 xenograft | Breast Cancer | Well-tolerated doses | Tumor stasis | [1] |
| AM-9022 | CTG-0017 PDX | TNBC | Well-tolerated doses | 83% Tumor Regression, 90% tumor-free mice by day 58 | [1] |
| AM-9022 | CTG-0437 PDX | TNBC | Well-tolerated doses | 101% Tumor Growth Inhibition | [1] |
| AM-9022 | CTG-0888 PDX | TNBC | Well-tolerated doses | 63% Tumor Growth Inhibition | [1] |
| VLS-1272 | Tumor xenografts | Various | Not specified | Substantial, dose-dependent inhibition of tumor growth | |
| ATX020 | OVCAR-3 xenograft | HGSOC | 100 mpk/day | Significant tumor regression | [13] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced synthetic lethality in CIN cancers.
Caption: General experimental workflow for evaluating Kif18A inhibitors.
Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the effect of KIF18A inhibitors on cancer cell proliferation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CIN and non-CIN cancer cell lines.
-
Materials:
-
CIN-high and CIN-low cancer cell lines (e.g., OVCAR-3, MDA-MB-231 vs. MCF-7, A2780)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 72-120 hours at 37°C, 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
2. Western Blot Analysis for Apoptosis and Mitotic Markers
This protocol is based on the characterization of cellular responses to KIF18A inhibition.[1]
-
Objective: To detect changes in protein levels of apoptosis (cleaved PARP) and mitotic (Cyclin B1, phospho-Histone H3) markers following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Cyclin B1, anti-phospho-Histone H3, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for 24-48 hours.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using an imaging system.
-
3. Immunofluorescence for Mitotic Spindle Analysis
This protocol is designed to visualize the effects of KIF18A inhibition on mitotic spindle formation and chromosome alignment.[5]
-
Objective: To assess the incidence of multipolar spindles and chromosome congression defects in cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes) for 1 hour at room temperature.
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Counterstain with DAPI for 5 minutes to visualize DNA.
-
Mount the coverslips on glass slides with mounting medium.
-
Image the cells using a fluorescence microscope. Analyze mitotic cells for spindle morphology and chromosome alignment.
-
4. In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.[1][12]
-
Objective: To determine the in vivo anti-tumor activity of this compound in a CIN-high cancer xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
CIN-high cancer cell line (e.g., OVCAR-3)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Analyze the data for tumor growth inhibition and statistical significance. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[1]
-
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. volastratx.com [volastratx.com]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. kuickresearch.com [kuickresearch.com]
- 9. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
Application Notes and Protocols: Kif18A-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and application of the Kif18A inhibitor, Kif18A-IN-14, a valuable tool for research in oncology and cell biology.
Introduction
Kif18A (Kinesin Family Member 18A) is a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Its activity is essential for preventing chromosomal instability, a hallmark of many cancers.[1] this compound is a small molecule inhibitor of Kif18A, demonstrating potent anti-proliferative activity in cancer cell lines, particularly those with high chromosomal instability.[2] This document provides protocols for the effective use of this compound in both in vitro and in vivo research settings.
Product Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Molecular Formula | C₂₆H₃₂F₃N₅O₆S | [2] |
| Molecular Weight | 599.62 g/mol | [2] |
| CAS Number | 3051552-75-8 | [2] |
| Appearance | Crystalline solid (powder) | |
| Purity | ≥98% (typically confirmed by HPLC) | |
| Enantiomeric Forms | EX81-A and EX81-B | [2] |
Reconstitution and Storage of this compound Powder
Proper reconstitution and storage are crucial for maintaining the activity and stability of this compound.
Protocol 1: Reconstitution of this compound Powder
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, add 1.668 mL of DMSO to 1 mg of this compound powder.
-
Vortex the solution for 1-2 minutes to ensure the powder is completely dissolved. Gentle warming (37°C) for 10-15 minutes can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Table 2: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Volume of DMSO to add per 1 mg of Powder |
| 1 mM | 1.668 mL |
| 5 mM | 0.334 mL |
| 10 mM | 0.167 mL |
Protocol 2: Storage of this compound Solutions
-
Short-term Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[3]
-
Long-term Storage: For storage longer than one month, store the aliquots at -80°C for up to six months.[3]
-
Shipping: The compound is typically shipped at room temperature in its powdered form.[2]
Kif18A Signaling Pathway
Kif18A is a key regulator of microtubule dynamics during mitosis. Its inhibition disrupts the normal cell cycle progression, leading to mitotic arrest and apoptosis, particularly in cancer cells with chromosomal instability. Several signaling pathways have been shown to regulate or be affected by Kif18A activity.
Caption: Kif18A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 3: In Vitro Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.001 µM to 10 µM. Add the diluted compound to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value using a dose-response curve fitting software.
Table 3: Reported IC₅₀ Values for Kif18A Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Kif18A Inhibitor | IC₅₀ (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | This compound (EX81-A) | 0 - 0.01 | [2] |
| OVCAR-3 | Ovarian Cancer | This compound (EX81-B) | 0.01 - 0.1 | [2] |
| OVCAR-8 | Ovarian Cancer | Kif18A-IN-1 | 0.0124 | [3] |
| MDA-MB-157 | Triple-Negative Breast Cancer | Kif18A-IN-1 | 0.00509 | [3] |
| HCC-1806 | Triple-Negative Breast Cancer | Kif18A-IN-1 | 0.00611 | [3] |
Protocol 4: Mitotic Arrest Assay (Immunofluorescence)
This protocol assesses the ability of this compound to induce mitotic arrest.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at a concentration of 1-5 times the IC₅₀ for 24 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify the percentage of mitotic cells (phospho-histone H3 positive) in the treated and control groups.
Caption: General experimental workflow for using this compound.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in media | Low solubility in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare intermediate dilutions in serum-free medium before adding to cells. |
| Inconsistent IC₅₀ values | Cell passage number, seeding density variation. | Use cells within a consistent passage number range. Ensure accurate and uniform cell seeding. |
| Low potency in cellular assays | Compound degradation, incorrect concentration. | Use freshly prepared or properly stored stock solutions. Verify the concentration of the stock solution. |
| Toxicity in animal studies | Off-target effects, high dosage. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Monitor animal health closely. |
References
Application Notes and Protocols: Appropriate Controls for Kif18A-IN-14 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on selecting and utilizing appropriate controls for experiments involving Kif18A-IN-14, a potent and selective inhibitor of the mitotic kinesin Kif18A. Adherence to these guidelines will ensure the generation of robust, reproducible, and interpretable data.
Kif18A is a motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its inhibition leads to mitotic arrest and subsequent programmed cell death (apoptosis), making it a promising therapeutic target in oncology, particularly for chromosomally unstable cancers that are highly dependent on its function.[2][3] this compound is a small molecule inhibitor that specifically targets the ATPase activity of Kif18A.[4]
Critical Importance of Controls
The use of appropriate controls is fundamental to the design of any experiment involving small molecule inhibitors. Controls are essential to:
-
Confirm On-Target Activity: Differentiate the biological effects of Kif18A inhibition from off-target or non-specific effects of the compound.
-
Establish a Baseline: Provide a reference point against which the activity of this compound can be quantified.
-
Validate Assay Performance: Ensure that the experimental system is functioning correctly and is capable of detecting both positive and negative results.
Recommended Controls for this compound Experiments
A comprehensive experimental design should include a panel of controls to address different aspects of the inhibitor's activity and the assay's validity.
Negative Controls
Negative controls are crucial for attributing the observed cellular or biochemical effects specifically to the inhibition of Kif18A.
-
Vehicle Control (e.g., DMSO): As this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), a vehicle-only control is essential.[5] This control group is treated with the same concentration of the vehicle as the experimental group to account for any effects of the solvent on the cells or the assay.
-
Inactive Enantiomer (this compound Enantiomer B, EX81-B): this compound is available as two enantiomers, EX81-A (the active form) and EX81-B (a less active or inactive form).[4] Using the inactive enantiomer at the same concentration as the active compound is a powerful method to demonstrate that the observed phenotype is due to the specific stereochemical interaction with the target protein and not due to non-specific chemical properties of the molecule.[6]
-
Kif18A-Insensitive Cell Line: Employing a cell line that has been shown to be resistant to Kif18A inhibition (e.g., near-diploid, chromosomally stable cell lines like MCF10A or RPE1) is a critical biological negative control.[5][6] A lack of effect in these cells, in contrast to sensitive lines, supports the on-target activity of the inhibitor.
Positive Controls
Positive controls are necessary to confirm that the experimental system can produce the expected biological response.
-
Alternative Kif18A Inhibitors: Using other well-characterized Kif18A inhibitors, such as AM-1882 or Sovilnesib (formerly AMG-650), can serve as a positive control.[1][7] These compounds should elicit a similar phenotype to this compound in sensitive cell lines.
-
Kif18A siRNA/shRNA: Genetic knockdown of Kif18A using small interfering RNA (siRNA) or short hairpin RNA (shRNA) provides a potent positive control.[3] The phenotype observed with this compound should phenocopy the effects of Kif18A depletion.
-
General Mitotic Arrest Inducers: Compounds that induce mitotic arrest through different mechanisms, such as paclitaxel (B517696) (a microtubule stabilizer) or nocodazole (B1683961) (a microtubule destabilizer), can be used to confirm that the downstream assays for mitotic arrest are functioning correctly.[3]
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative outcomes from key experiments using this compound and appropriate controls.
Table 1: Cell Viability Assay (e.g., CellTiter-Glo®)
| Treatment Group | Cell Line (Kif18A-Sensitive, e.g., OVCAR-3) | Cell Line (Kif18A-Insensitive, e.g., MCF10A) |
| IC50 / EC50 (µM) | IC50 / EC50 (µM) | |
| Vehicle (DMSO) | No effect | No effect |
| This compound (EX81-A) | 0.01 - 0.1[4] | >10 |
| Inactive Enantiomer (EX81-B) | >1[4] | >10 |
| AM-1882 (Positive Control) | ~0.021[1] | >10 |
| Paclitaxel (Assay Control) | ~0.01 | ~0.01 |
Table 2: Mitotic Index Assay (Phospho-Histone H3 Staining)
| Treatment Group | Cell Line (Kif18A-Sensitive, e.g., MDA-MB-157) | Cell Line (Kif18A-Insensitive, e.g., RPE1) |
| % Mitotic Cells (Fold Change vs. Vehicle) | % Mitotic Cells (Fold Change vs. Vehicle) | |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (EX81-A) | Significant Increase (>2-fold) | No significant change |
| Inactive Enantiomer (EX81-B) | No significant change | No significant change |
| Sovilnesib (Positive Control) | Significant Increase (>2-fold) | No significant change |
| Nocodazole (Assay Control) | Significant Increase (>5-fold) | Significant Increase (>5-fold) |
Table 3: Kif18A ATPase Activity Assay (e.g., ADP-Glo™)
| Treatment Group | IC50 (µM) |
| This compound (EX81-A) | ~0.01 - 0.1 |
| Inactive Enantiomer (EX81-B) | >10 |
| AM-1882 (Positive Control) | ~0.02 |
| Vehicle (DMSO) | No inhibition |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Kif18A-sensitive and -insensitive cell lines
-
This compound (EX81-A and EX81-B), positive control inhibitor, and vehicle (DMSO)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of culture medium).
-
Include wells with medium only for background luminescence measurement.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (and controls) in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Mitotic Index Assay (Immunofluorescence Staining for Phospho-Histone H3)
This protocol quantifies the percentage of cells in mitosis by detecting the phosphorylation of histone H3 at Serine 10 (pHH3), a well-established marker of mitotic chromatin condensation.[10]
Materials:
-
Glass coverslips or imaging-compatible multi-well plates
-
Kif18A-sensitive and -insensitive cell lines
-
This compound (and controls)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody (e.g., Cell Signaling Technology, #9701)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG (e.g., Thermo Fisher Scientific)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Treat cells with this compound and controls for a predetermined time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[3]
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-pHH3 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[3]
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the mitotic index by counting the number of pHH3-positive cells and dividing by the total number of DAPI-stained nuclei. At least 500 cells should be counted per condition.
-
Kinesin ATPase Assay (Using ADP-Glo™ Kinase Assay)
This biochemical assay measures the ATPase activity of purified Kif18A motor domain in the presence of microtubules by quantifying the amount of ADP produced.[11]
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Purified recombinant Kif18A motor domain
-
Taxol-stabilized microtubules
-
This compound (and controls)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 10 µM Taxol).
-
In a 384-well plate, add the following to each well:
-
Reaction buffer
-
This compound or control at various concentrations
-
Purified Kif18A protein (final concentration e.g., 50 nM)
-
Taxol-stabilized microtubules (final concentration e.g., 1 µM)
-
-
Initiate the reaction by adding ATP (at or near the Km for Kif18A, e.g., 50 µM).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizing Experimental Logic and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Kif18A's role in mitosis and the effect of its inhibition.
Caption: A logical workflow for validating this compound activity.
Caption: Recommended controls for a cell-based assay with this compound.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunocytochemistry/Immunofluorescence protocol for Histone H3 Antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. volastratx.com [volastratx.com]
- 8. promega.com [promega.com]
- 9. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 10. Immunostaining Analysis of Tissue Cultured Cells and Tissue Sections Using Phospho-Histone H3 (Serine 10) Antibody | Springer Nature Experiments [experiments.springernature.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
Troubleshooting & Optimization
Navigating KIF18A Inhibition: A Guide to Potential Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing KIF18A inhibitors, understanding the potential for off-target effects is critical for accurate data interpretation and therapeutic development. This guide provides troubleshooting advice and frequently asked questions regarding the selectivity of KIF18A inhibitors and their potential interactions with other kinesin motor proteins.
Frequently Asked Questions (FAQs)
Q1: How selective are current KIF18A inhibitors against other kinesins?
A1: Generally, recently developed small molecule inhibitors of KIF18A demonstrate a high degree of selectivity.[1][2][3] For instance, a proprietary tool compound, ATX020, shows significant selectivity for KIF18A, with an IC50 of 14.5 nM, compared to over 10 µM for CENPE and 5.87 µM for EG5.[2][4] Similarly, another inhibitor, VLS-1272, is reported to be highly selective for KIF18A over other kinesins.[3] However, some inhibitors may exhibit activity against closely related kinesins.
Q2: Are there any known kinesins that are consistently affected by KIF18A inhibitors?
A2: Some series of KIF18A inhibitors have shown cross-reactivity with KIF19A.[5] While the phenotypic consequences of KIF19A inhibition, such as effects on cilia elongation, are distinct from the mitotic roles of KIF18A, this off-target activity should be considered when interpreting experimental results.[5]
Q3: What is the mechanism of action of these inhibitors and how does it relate to selectivity?
A3: Many current KIF18A inhibitors are ATP and microtubule uncompetitive, meaning they bind to an allosteric pocket in the KIF18A motor domain that is formed when the motor is bound to a microtubule.[1][5] This mechanism contributes to their specificity, as the binding pocket may not be present or may have a different conformation in other kinesins.[5]
Q4: What are the expected phenotypic effects of on-target KIF18A inhibition?
A4: Inhibition of KIF18A in chromosomally unstable cancer cells leads to defects in chromosome congression, prolonged mitotic arrest, and ultimately, cell death.[6][7] In contrast, normal, chromosomally stable cells are significantly less affected.[1][8]
Troubleshooting Guide
Issue: Unexpected Phenotypes or Cellular Responses
Researchers may encounter cellular effects that are not consistent with the known functions of KIF18A. This guide provides a systematic approach to troubleshoot these observations.
-
Confirm On-Target Engagement:
-
Verify that the inhibitor is engaging KIF18A at the expected concentrations in your cellular system.
-
Perform target engagement assays, such as cellular thermal shift assays (CETSA) or immunoprecipitation-based methods, to confirm binding to KIF18A.
-
-
Evaluate Potential Off-Target Effects:
-
Consult the selectivity data for the specific inhibitor being used.
-
If using a compound with known KIF19A activity, assess cilia-related phenotypes.
-
Consider performing a broader kinome scan or proteomic profiling to identify other potential off-targets.
-
-
Dose-Response Analysis:
-
Perform a careful dose-response curve for your observed phenotype and compare it to the IC50 for KIF18A inhibition.
-
A significant rightward shift in the dose-response for the unexpected phenotype may suggest an off-target effect that occurs at higher concentrations.
-
-
Rescue Experiments:
-
If possible, perform a rescue experiment by overexpressing a resistant mutant of KIF18A. If the unexpected phenotype is rescued, it is likely an on-target effect. If it persists, an off-target is the probable cause.
-
-
Use a Structurally Unrelated Inhibitor:
-
Confirm your findings with a second, structurally distinct KIF18A inhibitor. If the same unexpected phenotype is observed, it is more likely to be an on-target effect.
-
Quantitative Data on Off-Target Effects
The following table summarizes the selectivity data for several published KIF18A inhibitors against other kinesins.
| Inhibitor | Target Kinesin | IC50 (nM) | Off-Target Kinesin | IC50 (µM) | Fold Selectivity |
| ATX020 | KIF18A | 14.5 | CENPE | > 10 | > 690 |
| EG5 | 5.87 | ~ 405 | |||
| AM-Series Analogs | KIF18A | Potent | KIF19A | - | Noted Exception |
| VLS-1272 | KIF18A | - | Other Kinesins | - | Highly Selective |
Note: IC50 values and selectivity can vary depending on the assay conditions. This table is intended for comparative purposes.
Experimental Protocols
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
This assay is commonly used to determine the potency of inhibitors against kinesin motor proteins.
-
Reagents: Purified kinesin motor domain, microtubules, ATP, ADP-Glo™ reagents (Promega).
-
Procedure: a. Prepare a reaction mixture containing the kinesin, microtubules, and the inhibitor at various concentrations in a suitable buffer. b. Initiate the reaction by adding ATP. c. Incubate at the optimal temperature for the kinesin (e.g., 37°C) for a defined period. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ luciferase-based detection system. e. Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for investigating unexpected experimental outcomes when using KIF18A inhibitors.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kif18A-IN-14 Concentration for Mitotic Arrest
Welcome to the technical support center for Kif18A-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound and other KIF18A inhibitors to induce mitotic arrest in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Understanding KIF18A and its Inhibition
KIF18A is a plus-end directed motor protein from the kinesin-8 family that plays a crucial role in regulating chromosome alignment during mitosis.[1][2] By dampening the oscillations of chromosomes at the metaphase plate, KIF18A ensures the fidelity of chromosome segregation.[1] In many cancer cells, particularly those with chromosomal instability (CIN), there is a heightened dependency on KIF18A to manage the chaotic mitotic environment.[3][4][5]
This compound is a small molecule inhibitor of KIF18A.[6][7][8] By inhibiting the ATPase activity of KIF18A, this compound disrupts its motor function, leading to severe chromosome congression defects.[9] This activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately leading to cell death (apoptosis) in sensitive cancer cell lines.[3][10] This selective targeting of chromosomally unstable cancer cells makes KIF18A an attractive therapeutic target.[3][4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Suboptimal or No Mitotic Arrest Observed
| Possible Cause | Recommendation |
| Inhibitor Concentration is Too Low | The effective concentration of this compound is highly cell-line dependent. Perform a dose-response experiment starting from a low nanomolar range to a micromolar range to determine the optimal concentration for your specific cell line. |
| Cell Line is Insensitive to KIF18A Inhibition | Sensitivity to KIF18A inhibitors is strongly correlated with chromosomal instability (CIN).[3][4][9] Cell lines that are chromosomally stable may not arrest in mitosis upon KIF18A inhibition. Consider using a positive control cell line known to be sensitive to KIF18A inhibition, such as OVCAR-3 or HCC1806.[11][12] |
| Incorrect Timing of Observation | The induction of mitotic arrest is time-dependent. Analyze cells at multiple time points after inhibitor addition (e.g., 12, 24, 48 hours) to capture the peak of mitotic arrest. |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: High Levels of Cell Death Without Clear Mitotic Arrest
| Possible Cause | Recommendation |
| Inhibitor Concentration is Too High | Extremely high concentrations of the inhibitor may induce off-target effects or rapid apoptosis, masking the mitotic arrest phenotype. Reduce the concentration and perform a detailed dose-response analysis. |
| Cell Line Undergoes Rapid Mitotic Catastrophe | Some cell lines, upon mitotic arrest, may quickly proceed to apoptosis or mitotic catastrophe. Use live-cell imaging to monitor the fate of individual cells after treatment with this compound. |
| Off-Target Effects | While KIF18A inhibitors are generally selective, high concentrations could lead to off-target effects.[13] Compare the observed phenotype with that of KIF18A knockdown using siRNA to confirm on-target effects. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommendation |
| Variability in Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition between experiments. |
| Inhibitor Solubility Issues | This compound is typically dissolved in DMSO. Ensure the inhibitor is fully dissolved in the stock solution and that the final DMSO concentration in the cell culture medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls. |
| Cell Line Heterogeneity | Cancer cell lines can be heterogeneous. Consider single-cell cloning to obtain a more uniform population if variability is high. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mitotic kinesin KIF18A.[6][7][8] It disrupts the ATPase activity of KIF18A, which is essential for its function in regulating microtubule dynamics and chromosome alignment at the metaphase plate.[9][14] Inhibition of KIF18A leads to severe chromosome congression defects, activating the spindle assembly checkpoint and causing a prolonged mitotic arrest, which ultimately triggers apoptosis in cancer cells, particularly those with chromosomal instability.[3][10]
Q2: What is a recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line specific. For the OVCAR-3 cell line, the IC50 for the two enantiomers of this compound (EX81-A and EX81-B) are in the ranges of 0-0.01 µM and 0.01-0.1 µM, respectively.[6][7][8] It is recommended to perform a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell line.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is typically soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C as recommended by the supplier. For cell-based assays, dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the medium is below 0.1% to avoid solvent toxicity.
Q4: My cells are not arresting in mitosis. What should I do?
A4: First, verify that your cell line is sensitive to KIF18A inhibition. Sensitivity is often correlated with chromosomal instability (CIN).[3][4][9] You can test a known sensitive cell line as a positive control. If your cell line is expected to be sensitive, perform a dose-response experiment with a wide range of concentrations and analyze at multiple time points. Also, ensure the inhibitor is properly stored and handled to prevent degradation.
Q5: Are there known resistance mechanisms to KIF18A inhibitors?
A5: While research is ongoing, potential resistance mechanisms could involve mutations in the KIF18A gene that prevent inhibitor binding or alterations in the spindle assembly checkpoint pathway.[11] For example, reduced activity of the Anaphase-Promoting Complex/Cyclosome (APC/C) could potentially confer resistance to SAC-targeting agents.[11]
Data Presentation
The following tables summarize the effective concentrations of various KIF18A inhibitors in different cancer cell lines, leading to mitotic arrest and/or a reduction in cell viability.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (EX81-A) | OVCAR-3 | Viability | 0 - 0.01 | [6][8] |
| This compound (EX81-B) | OVCAR-3 | Viability | 0.01 - 0.1 | [6][8] |
Table 2: In Vitro Activity of Other KIF18A Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Observed Phenotype | Reference |
| AM-1882 | HeLa | Cell Count | ~0.05 | Mitotic Arrest | [15] |
| AM-0277 | OVCAR-3 | Cell Growth | 0.5 (used conc.) | Mitotic Arrest, Apoptosis | [12] |
| ATX020 | OVCAR-3 | Anti-proliferative | 0.053 | Mitotic Arrest, DNA Damage | [16] |
| ATX020 | OVCAR-8 | Anti-proliferative | 0.54 | Mitotic Arrest, DNA Damage | [16] |
| KIF18A-IN-2 | - | ATPase Activity | 0.028 | - | [1] |
| KIF18A-IN-4 | OVCAR-3 | Mitotic Index | 6.35 | Multipolar Spindles | [13] |
| KIF18A-IN-6 | JIMT-1 | Viability | 0.0040 | - | [17] |
| KIF18A-IN-6 | HCC-15 | Viability | 0.0051 | - | [17] |
| KIF18A-IN-6 | NIH-OVCAR3 | Viability | 0.0051 | - | [17] |
| VLS-1272 | OVCAR-3 | - | - | Mitotic Arrest, Cell Death | [9][18] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in a complete culture medium to cover a broad concentration range (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol describes how to analyze the cell cycle profile of this compound-treated cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate on ice for at least 30 minutes (or at -20°C overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The percentage of cells in the G2/M phase of the cell cycle will be indicative of mitotic arrest.
Mandatory Visualization
Caption: Signaling pathway of KIF18A in mitotic progression and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration for mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accenttx.com [accenttx.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
issues with Kif18A-IN-14 solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Kif18A-IN-14 in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What could be the problem?
A1: Several factors can influence the solubility of this compound in DMSO. These include the purity of the compound, the quality of the DMSO, the temperature during dissolution, and the concentration of the solution you are trying to prepare.[1] It is crucial to use anhydrous, high-purity DMSO as it is highly hygroscopic, and absorbed water can reduce the solubility of many organic compounds.[2]
Q2: I observed precipitation in my this compound DMSO stock solution after storing it. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue.[1] Before each use, it is recommended to warm the stock solution to room temperature and vortex it to ensure any precipitated material is redissolved. Visually inspect the solution for any remaining particulates.
Q3: How should I store my this compound stock solution in DMSO for optimal stability?
A3: For long-term stability, it is best to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light and moisture.[3][4]
Q4: What is the maximum recommended concentration of this compound in DMSO?
Q5: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A5: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[2] To mitigate this, you can try further diluting the concentrated DMSO stock solution in DMSO before adding it to the aqueous medium.[2] It is also crucial to ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to avoid cellular toxicity and maintain the solubility of the compound.[4] Using solubility enhancers like non-ionic surfactants (e.g., Tween® 80) in the aqueous medium can also help.[3]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO.
Troubleshooting Workflow for an Insoluble Compound
Caption: A stepwise workflow for dissolving this compound in DMSO.
Issue 2: Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer.
Logical Progression for Overcoming Precipitation
Caption: A decision tree for troubleshooting precipitation upon aqueous dilution.
Data Presentation
Table 1: Solubility of Kif18A Inhibitors in DMSO-based Solutions
| Compound | Solvent | Reported Concentration | Observations |
| Kif18A-IN-6 | 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL | Clear solution |
| ATX020 | 10% DMSO, 90% Corn oil | 100 mg/kg (in vivo suspension) | Suspension for oral administration[6] |
Note: This data is for other Kif18A inhibitors and should be used as a reference. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume of DMSO).
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check if the compound has completely dissolved.
-
Troubleshooting (if necessary): If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[1] Alternatively, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Final Check: Once the solution is clear and free of particulates, it is ready for use or storage.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[4]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the concentration at which this compound precipitates out of an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity (nephelometer) or absorbance
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound DMSO stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of the aqueous buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[7] Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitated particles.
KIF18A Signaling Pathway
KIF18A is a motor protein that plays a crucial role in chromosome alignment during mitosis.[8] Its inhibition leads to mitotic arrest and subsequent cell death, making it a target for cancer therapy.[8] The activity of KIF18A is regulated by various signaling pathways, including the JNK1/c-Jun pathway.[1]
Simplified KIF18A Signaling in Mitosis
Caption: A diagram illustrating the regulation and function of KIF18A in mitosis.
References
- 1. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
Kif18A-IN-14 degradation and stability in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Kif18A-IN-14, a small molecule inhibitor of the mitotic kinesin Kif18A. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues that may be encountered during experiments, with a focus on degradation and stability in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: It is recommended to prepare high-concentration stock solutions of this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2] Following these storage guidelines helps to maintain the stability and activity of the compound.[3]
Q2: What are the potential causes of this compound degradation or instability in cell culture media?
A2: While specific stability data for this compound in cell culture media is not extensively published, general principles for small molecules suggest several potential causes for degradation or instability:
-
Inherent aqueous instability: The compound may be unstable in aqueous solutions at 37°C.[4]
-
Reaction with media components: Certain components in the media, like amino acids or vitamins, could react with the compound.[4][5]
-
pH sensitivity: The pH of the cell culture medium could affect the compound's stability.[4]
-
Enzymatic degradation: If using serum-containing media, enzymes present in the serum may degrade the compound.[6]
-
Cellular metabolism: If conducting experiments with cells, they may metabolize the compound, leading to a decrease in its concentration over time.[6]
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: To determine the stability of this compound in your experimental conditions, a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[7] This involves incubating the compound in your cell culture medium (both with and without cells) and analyzing samples at various time points to quantify the amount of the parent compound remaining.[7][8]
Q4: What are the visible signs of this compound precipitation in cell culture media?
A4: Precipitation of a small molecule inhibitor like this compound can appear as a fine crystalline solid, a general cloudiness or haziness in the medium, or a thin film on the surface of the culture vessel.[1] If any of these signs are observed, it is important to troubleshoot to ensure accurate and reproducible results.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| Why are my experimental results with this compound inconsistent or not reproducible? | Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment.[4] | Perform a stability study to determine the half-life of this compound in your specific medium.[6] Consider refreshing the medium with a new compound at regular intervals for long-term experiments. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or upon dilution into the aqueous media.[4] | Ensure the stock solution is clear and fully dissolved. When diluting into media, add the stock solution dropwise while gently vortexing the media to avoid localized high concentrations.[9] | |
| Variability in Cell Culture Practices: Inconsistencies in cell passage number, confluency, or health can lead to variable responses.[3] | Use cells within a consistent and limited passage number range. Seed cells at a consistent density and treat them at a consistent confluency.[3] | |
| I observe precipitation after adding this compound to my cell culture medium. What should I do? | Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous-based media.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media instead of adding the concentrated stock directly to a large volume.[9] Determine the maximum soluble concentration of this compound in your media by preparing a dilution series and visually inspecting for precipitation.[9] |
| High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[9] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[9] | |
| Temperature Shift: Moving media from cold storage to a 37°C incubator can sometimes cause components to precipitate. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. | |
| My cells are showing high levels of toxicity or cell death, even at low concentrations of this compound. | Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.[10] | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[10] Always include a solvent-only control in your experiments.[10] |
| Compound Instability Leading to a Toxic Degradant: A degradation product of this compound could be more toxic than the parent compound. | Analyze the medium for the presence of degradation products using LC-MS.[7] Test the cytotoxicity of the medium that has been pre-incubated with this compound. | |
| Off-Target Effects: At higher concentrations, the inhibitor may bind to other cellular targets, leading to unintended toxicity.[10] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.[10] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium using LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-binding microcentrifuge tubes or multi-well plates
-
Ice-cold acetonitrile (B52724)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Preparation of Incubation Medium: Pre-warm the desired cell culture medium to 37°C.
-
Incubation:
-
Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.1%.
-
Include a control with this compound in PBS to assess inherent chemical stability.[6]
-
Incubate the solutions at 37°C in a cell culture incubator (with 5% CO2).[6]
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6]
-
The 0-hour time point should be collected immediately after adding the compound to the medium.
-
-
Quenching and Sample Preparation:
-
Immediately add the collected aliquot to a tube containing ice-cold acetonitrile (e.g., 1:3 ratio of sample to acetonitrile) to stop any potential degradation and precipitate proteins.[6]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent this compound at each time point.[6]
-
Data Analysis: Plot the percentage of the remaining this compound versus time to determine the stability profile and half-life of the compound in the tested medium.[6]
Signaling Pathways and Workflows
Caption: KIF18A is regulated by the JNK1/c-Jun pathway and influences cell proliferation and invasion.[11][12][13]
Caption: A general workflow for assessing the stability of a small molecule inhibitor in cell culture media.[6]
Caption: A logical workflow for troubleshooting issues related to compound precipitation in cell culture media.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in KIF18A inhibitor assays
Welcome to the technical support center for KIF18A inhibitor assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel class of anti-mitotic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KIF18A inhibitors?
A1: KIF1A is a plus-end directed kinesin motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis. KIF18A inhibitors block the ATPase activity of the KIF18A motor protein. This inhibition prevents proper chromosome congression, leading to an extended mitotic arrest by activating the Spindle Assembly Checkpoint (SAC). Prolonged activation of this checkpoint in sensitive cancer cells ultimately triggers apoptotic cell death.
Q2: What is the expected cellular phenotype after effective KIF18A inhibition?
A2: In sensitive cell lines, KIF18A inhibition is expected to cause a dose-dependent arrest in the G2/M phase of the cell cycle. This mitotic arrest is characterized by malformed mitotic spindles and fragmented nuclei. Ultimately, this leads to a reduction in cell proliferation and an increase in apoptosis, which can be measured by markers like cleaved PARP and Annexin V.
Q3: Why are some cancer cell lines sensitive to KIF18A inhibition while others are not?
A3: Sensitivity to KIF18A inhibition is strongly correlated with chromosomal instability (CIN). Cancer cells with high levels of CIN, often associated with TP53 mutations or whole-genome doubling, are particularly dependent on KIF18A to manage the increased burden of chromosome segregation. In contrast, chromosomally stable (CIN-negative) cancer cells and normal, non-transformed cells are largely insensitive to KIF18A loss and can proceed through mitosis with minimal disruption.
Q4: How do KIF18A inhibitors affect normal, healthy cells?
A4: A key therapeutic advantage of KIF18A inhibitors is their selectivity for cancer cells with CIN. Proliferating normal cells, such as those in bone marrow or non-transformed epithelial cell lines, have shown minimal detrimental effects when treated with KIF18A inhibitors. This is because KIF18A is largely dispensable for somatic cell division in the absence of CIN.
KIF18A Signaling and Inhibitor Action in Mitosis
The following diagram illustrates the role of KIF18A in a normal mitotic cell and how its inhibition disrupts this process, leading to mitotic arrest in CIN-positive cancer cells.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in a question-and-answer format.
Problem ID: K18A-V-01 Question: My KIF18A inhibitor shows no dose-dependent decrease in cell viability in a cancer cell line expected to be sensitive. What are the possible causes and solutions?
Answer:
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance. Confirm the cell line's CIN status (e.g., via karyotyping or genomic analysis). Test a validated KIF18A-sensitive control cell line (e.g., OVCAR-3) in parallel. |
| 2. Inhibitor Instability/Inactivity | The inhibitor may have degraded. Ensure proper storage conditions (temperature, light protection). Prepare fresh stock solutions and serial dilutions for each experiment. Confirm the inhibitor's activity using a biochemical KIF18A ATPase assay if possible. |
| 3. Suboptimal Assay Conditions | The incubation time may be too short. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal endpoint. The inhibitor concentration range may be incorrect; test a broader range of concentrations. |
| 4. Assay Interference | The inhibitor may interfere with the viability assay itself (e.g., some compounds can reduce tetrazolium dyes like MTT). Run a cell-free control with the inhibitor and assay reagents to check for direct chemical interference. Switch to an orthogonal viability assay method (see table below). |
Table 1: Comparison of Common Cell Viability Assays
| Assay Method | Principle | Advantages | Potential Issues & Considerations |
| Tetrazolium Reduction (MTT, MTS) | Measures metabolic activity via mitochondrial reductase enzymes. | Inexpensive, well-established. | Can be affected by changes in cellular metabolism; potential for direct chemical interference by compounds. |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures ATP levels, indicating the presence of metabolically active cells. | High sensitivity, fast (10-minute incubation), suitable for HTS. | Lytic assay (endpoint only); signal can be affected by conditions altering cellular ATP pools. |
| Protein Quantification (SRB Assay) | Measures total cellular protein content. | Simple, reproducible, non-enzymatic. | Fixation step required; less sensitive than ATP assays. |
| Real-Time Viability (e.g., RealTime-Glo™) | Measures reductase activity of viable cells using a pro-substrate that is converted to a fluorescent or luminescent product. | Non-lytic, allows for continuous monitoring of viability over time. | Requires specific plate reader capabilities; may have lower signal-to-background than lytic assays. |
Problem ID: K18A-V-02 Question: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
Answer:
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Uneven Cell Seeding | Inconsistent cell numbers per well is a major source of variability. Ensure a homogenous, single-cell suspension before plating by gentle but thorough trituration. Work quickly to prevent cells from settling in the reservoir. |
| 2. Incomplete Compound Dissolution | The inhibitor may precipitate in the culture medium, leading to concentration gradients. Ensure the stock solution is fully dissolved. Vortex thoroughly before making serial dilutions. Check the final solvent concentration (e.g., DMSO) to ensure it is non-toxic (typically <0.5%). |
| 3. Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and the inhibitor, skewing results. Avoid using the outer rows and columns for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier. |
| 4. Pipetting Errors | Inaccurate or inconsistent pipetting leads to variability. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Change |
how to minimize cytotoxicity of Kif18A-IN-14 in normal cells
Welcome to the technical support center for Kif18A-IN-14. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the cytotoxicity of this compound in normal cells during your experiments.
Troubleshooting Guide
Even with targeted inhibitors, unexpected cytotoxicity in normal cell lines can occur. This guide provides potential causes and solutions to help you troubleshoot your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in normal cells at expected therapeutic concentrations | Inhibitor concentration is too high: The IC50 can vary between cell lines. Normal cells might be more sensitive than anticipated. | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal non-toxic concentration for your specific normal cell line.[1] |
| Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[1] Always include a vehicle-only control in your experiments to assess solvent toxicity.[1] | |
| Prolonged exposure: Continuous exposure to the inhibitor may lead to cumulative toxicity. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect in your cancer cell line and apply this to your normal cell line experiments.[1] | |
| Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to toxicity.[2][3] | Use the lowest effective concentration that produces the desired on-target effect.[2] If available, use a structurally distinct Kif18A inhibitor as a control to see if the cytotoxic effect is reproduced. | |
| Inconsistent cytotoxicity results between experiments | Inhibitor instability: this compound may be unstable under certain storage or experimental conditions. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell culture variability: Differences in cell passage number, confluency, or media components can affect cellular responses to inhibitors. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| No clear dose-response relationship in normal cells | Inhibitor precipitation: this compound may have poor solubility in your culture medium, leading to inconsistent effective concentrations. | Visually inspect the medium for any precipitate after adding the inhibitor. Consider using a different solvent or a formulation with improved solubility if available. |
| Assay interference: Components of the cytotoxicity assay may interact with this compound. | Run appropriate controls for your cytotoxicity assay, including a "no-cell" control with the inhibitor to check for any direct interaction with the assay reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of Kif18A inhibitors in normal cells?
A1: KIF18A inhibitors are designed to be selective for cancer cells, particularly those with chromosomal instability (CIN).[4] Studies have shown that these inhibitors have minimal detrimental effects on normal cells, such as human bone marrow cells, in culture.[4][5] This selectivity is a key advantage of targeting KIF18A. However, some level of cytotoxicity can still be observed, especially at higher concentrations.
Q2: How does this compound work, and why should it be less toxic to normal cells?
A2: Kif18A is a mitotic kinesin motor protein that plays a crucial role in chromosome alignment during cell division.[6] this compound likely inhibits the ATPase activity of Kif18A, leading to mitotic arrest and subsequent cell death in rapidly dividing cells.[6] Cancer cells, especially those with high rates of proliferation and chromosomal instability, are particularly dependent on KIF18A for their survival. Normal, healthy cells divide less frequently and may have more robust checkpoint mechanisms, making them less sensitive to KIF18A inhibition.[7]
Q3: What are the initial steps I should take to minimize cytotoxicity in my normal cell line?
A3: The most critical first step is to perform a careful dose-response study to determine the IC50 of this compound in your specific normal cell line. This will help you identify a concentration that is effective against your target cancer cells while having minimal impact on the normal cells. Additionally, always include a vehicle control (the solvent used to dissolve the inhibitor) to account for any solvent-induced toxicity.
Q4: Can off-target effects of this compound contribute to cytotoxicity in normal cells?
A4: Yes, off-target effects are a potential concern with any small molecule inhibitor.[2][3] While this compound is designed to be specific, at higher concentrations it may interact with other proteins, leading to unexpected cytotoxicity. To mitigate this, use the lowest effective concentration and consider using orthogonal validation methods, such as siRNA-mediated knockdown of Kif18A, to confirm that the observed phenotype is due to on-target inhibition.[2]
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays to help you quantify the effects of this compound on your cell lines.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor or control solutions. Include a vehicle control and a no-treatment control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (cells lysed with a detergent provided in the kit), and a background control (medium only).[10]
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10][11]
-
LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's instructions and add 100 µL to each well of the new plate.[10]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Live/Dead Cell Staining
This fluorescence-based assay distinguishes live and dead cells using two different dyes.
Materials:
-
Cells cultured on a suitable plate or coverslip
-
This compound stock solution
-
Live/Dead cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Abcam, or similar)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Staining Solution Preparation: Prepare the Live/Dead working solution by diluting the provided green (live) and red (dead) stains in PBS according to the manufacturer's protocol.[14]
-
Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the Live/Dead working solution to the cells and incubate for 30 minutes at room temperature.[14][15]
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for the green and red dyes.
-
Flow Cytometry: For suspension cells, wash the stained cells with PBS and analyze them on a flow cytometer.[14]
-
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Kif18A Signaling Pathway and Inhibition
Caption: Kif18A's role in mitosis and cancer, and its inhibition.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Kinesin inhibitors and how do they work? [synapse.patsnap.com]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. abcam.com [abcam.com]
- 15. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent Kif18A-IN-14 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kif18A-IN-14. Our aim is to help you resolve inconsistencies in your experimental results and ensure reliable outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
-
Q1: What is the mechanism of action for this compound?
-
A1: this compound is a small molecule inhibitor of the kinesin motor protein KIF18A.[1][2] KIF18A is crucial for regulating chromosome alignment at the metaphase plate during mitosis.[1] By inhibiting KIF18A, the compound prevents proper chromosome segregation, leading to prolonged mitotic arrest and subsequent cell death (apoptosis), particularly in rapidly dividing cancer cells.[1] This targeted approach is especially effective in cancer cells exhibiting chromosomal instability (CIN).[3][4][5]
-
-
Q2: Why are some cancer cell lines sensitive to this compound while others are not?
-
A2: Sensitivity to KIF18A inhibition is strongly associated with chromosomal instability (CIN) and mutations in the TP53 gene.[3] Cancer cells with a high degree of CIN are more dependent on KIF18A for successful mitosis and are therefore more susceptible to its inhibition.[3][5] Cell lines that are near-diploid or chromosomally stable are often less sensitive.[5] Sensitivity does not appear to correlate with the overall expression level of the KIF18A protein.[6][7]
-
Inconsistent Anti-proliferative Effects
-
Q3: We are observing variable IC50 values for this compound in our cell viability assays. What could be the cause?
-
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and have not been in culture for an excessive number of passages, which can alter their genetic makeup and drug response.
-
Seeding Density: Use a consistent cell seeding density across all experiments, as this can influence growth rates and drug sensitivity.
-
Compound Stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Duration: The duration of the cell viability assay is critical. A 96-hour assay is often used to assess the impact of KIF18A inhibition.[3]
-
P-glycoprotein (P-gp) Efflux: Some cell lines may express high levels of efflux pumps like P-gp, which can reduce the intracellular concentration of the inhibitor. Co-treatment with a P-gp inhibitor can help determine if this is a factor.[3]
-
-
-
Q4: The expected mitotic arrest phenotype is not observed, or is very weak, after treatment with this compound. Why might this be?
-
A4: Several factors could contribute to a weak or absent mitotic arrest:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. Refer to published data for effective concentrations in similar cell lines.
-
Incorrect Timing of Analysis: The peak of mitotic arrest may occur within a specific time window. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal time point for analysis.
-
Cell Synchronization: For a more pronounced and uniform mitotic arrest, consider synchronizing your cells at the G1/S or G2/M boundary before adding the inhibitor.
-
Insensitive Cell Line: The cell line you are using may be inherently resistant to KIF18A inhibition due to its stable chromosomal status.[5]
-
-
Issues with Downstream Marker Analysis
-
Q5: We are not seeing the expected changes in downstream markers like Cyclin B1 or cleaved PARP in our western blots. What should we check?
-
A5: Difficulty in detecting changes in downstream markers can be due to:
-
Timing of Lysate Collection: The expression of mitotic and apoptotic markers is transient. Collect cell lysates at various time points post-treatment to capture the peak expression of these proteins. For example, cyclin B1 levels are expected to increase as cells arrest in mitosis, while cleaved PARP will increase as cells undergo apoptosis.[3]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for Cyclin B1 and cleaved PARP.
-
Insufficient Drug Effect: If the compound is not effectively inducing mitotic arrest in your experimental setup, you will not observe downstream apoptotic events. Confirm mitotic arrest using microscopy or flow cytometry for phospho-histone H3 staining.[8]
-
-
Quantitative Data Summary
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| ATX020 | OVCAR-3 | Anti-proliferation | 53.3 nM | [8] |
| ATX020 | OVCAR-8 | Anti-proliferation | 534 nM | [8] |
| AM-0277 | KIF18A inhibitor-sensitive cancer cell lines | 6-day cell growth | 0.5 µM (concentration used) | [3] |
| AM-1882 | BT-549 | Cell growth | 0.1 µM (concentration used) | [9] |
Experimental Protocols
1. Cell Viability Assay (96-well format)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Include a DMSO-only control.
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Mitotic and Apoptotic Markers
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound at the desired concentration for various time points (e.g., 24, 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-cleaved PARP, anti-KIF18A, and a loading control like β-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Immunofluorescence for Mitotic Phenotypes
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or DMSO for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Staining: Block with 1% BSA in PBST. Stain with a primary antibody for a mitotic marker (e.g., anti-phospho-histone H3) followed by a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: KIF18A signaling in normal vs. inhibited cancer cells.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: KIF18A Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to KIF18A inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to a KIF18A inhibitor, has developed resistance. What are the potential mechanisms?
A1: Acquired resistance to KIF18A inhibitors in cancer cell lines can arise through several mechanisms. The most common are:
-
On-target mutations: Specific mutations in the KIF18A gene can prevent the inhibitor from binding to its target protein. A frequently observed mutation is G289I in the motor domain of KIF18A, which has been shown to confer resistance to certain KIF18A inhibitors.[1]
-
Activation of bypass pathways: Cancer cells can compensate for the loss of KIF18A activity by upregulating or activating alternative signaling pathways that promote mitotic progression and cell survival. This can involve weakening the Spindle Assembly Checkpoint (SAC) or stabilizing kinetochore-microtubule interactions, allowing cells to exit mitosis despite chromosomal abnormalities.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. However, some KIF18A inhibitors have been shown to be less susceptible to this mechanism compared to traditional chemotherapeutics like paclitaxel (B517696).[2]
-
Altered microtubule dynamics: Since KIF18A's function is intrinsically linked to microtubule dynamics, changes in the stability or polymerization rate of microtubules can partially rescue cells from the effects of KIF18A inhibition. For instance, treatment with low doses of a microtubule-stabilizing agent like paclitaxel has been shown to partially rescue the mitotic defects caused by KIF18A inhibitors in chromosomally unstable cells.[3]
Q2: Are there any known biomarkers that predict sensitivity or resistance to KIF18A inhibitors?
A2: Sensitivity to KIF18A inhibitors is strongly associated with chromosomal instability (CIN).[1][2] Cancer cell lines with high levels of aneuploidy and whole-genome doubling are often highly dependent on KIF18A for proper chromosome segregation and survival.[1] Additionally, cells with weakened Anaphase-Promoting Complex/Cyclosome (APC/C) activity are particularly vulnerable to KIF18A inhibition.[1] Conversely, cell lines that are chromosomally stable and have a robust spindle assembly checkpoint are generally less sensitive. The expression level of KIF18A itself does not appear to be a reliable biomarker for sensitivity.[1]
Q3: My cell line shows a prolonged mitotic arrest in response to the KIF18A inhibitor but does not undergo apoptosis. What could be happening?
A3: Prolonged mitotic arrest is the intended cellular phenotype of KIF18A inhibition.[4] However, the ultimate cell fate can vary. If apoptosis is not observed, it's possible that the cells are undergoing mitotic slippage. This is a process where cells exit mitosis without proper chromosome segregation, resulting in a tetraploid G1 state. These cells may eventually senesce or undergo apoptosis in a delayed manner. Live-cell imaging can be used to distinguish between mitotic apoptosis and mitotic slippage.
Troubleshooting Guides
Problem 1: Gradual loss of inhibitor efficacy over time.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation of cells. | 1. Perform single-cell cloning of the resistant population to isolate and characterize individual clones. 2. Sequence the KIF18A gene in the resistant clones to check for mutations in the drug-binding pocket (e.g., G289I). 3. Perform RNA sequencing or proteomic analysis to identify potential upregulation of bypass pathways or drug efflux pumps. |
| Degradation of the inhibitor. | 1. Confirm the stability of the KIF18A inhibitor in your cell culture medium under your experimental conditions. 2. Prepare fresh stock solutions of the inhibitor and use them for subsequent experiments. |
Problem 2: No significant difference in viability between control and KIF18A inhibitor-treated cells.
| Possible Cause | Suggested Solution |
| The cell line is intrinsically resistant to KIF18A inhibition. | 1. Verify the chromosomal instability (CIN) status of your cell line. Cell lines with low CIN are often insensitive. 2. Assess the activity of the Spindle Assembly Checkpoint (SAC) and the Anaphase-Promoting Complex/Cyclosome (APC/C). Robust SAC and APC/C function can confer resistance. |
| Suboptimal inhibitor concentration or treatment duration. | 1. Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value for your cell line. 2. Increase the duration of the treatment, as the cytotoxic effects of KIF18A inhibitors can be delayed. |
| Incorrect assessment of cell viability. | 1. Use multiple methods to assess cell viability, such as a metabolic assay (e.g., MTT) and a dye exclusion assay (e.g., Trypan Blue). 2. For a more detailed analysis, use flow cytometry with Annexin V and propidium (B1200493) iodide staining to quantify apoptosis. |
Quantitative Data Summary
Table 1: IC50 Values of KIF18A Inhibitors in Sensitive vs. Insensitive Cancer Cell Lines
| Cell Line | Cancer Type | Chromosomal Instability (CIN) Status | KIF18A Inhibitor | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian | High | AM-1882 | ~50 | [2] |
| HCC1806 | Breast | High | AM-1882 | ~100 | [1] |
| MDA-MB-157 | Breast | High | AM-0277 | ~500 | [2] |
| RPE1 | Normal | Low | AM-1882 | >10,000 | [1] |
| MCF10A | Normal | Low | AM-1882 | >10,000 | [1] |
| HCT116 | Colon | Low | AM-1882 | >10,000 | [1] |
Table 2: Effect of KIF18A Inhibitor on Mitotic Progression
| Cell Line | Treatment | Mitotic Duration (minutes, mean ± SD) | Cell Fate (% of cells) | Reference |
| Normal Mitosis | Mitotic Arrest/Apoptosis | |||
| HCC1806 (Sensitive) | DMSO | 45 ± 10 | 95 | 5 |
| HCC1806 (Sensitive) | KIF18A Inhibitor | >300 | 10 | 85 |
| HCT116 (Insensitive) | DMSO | 40 ± 8 | 98 | 2 |
| HCT116 (Insensitive) | KIF18A Inhibitor | 55 ± 15 | 90 | 5 |
Experimental Protocols
1. Protocol for Generating KIF18A Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to a KIF18A inhibitor.
-
Materials:
-
Parental cancer cell line known to be sensitive to the KIF18A inhibitor.
-
Complete cell culture medium.
-
KIF18A inhibitor.
-
DMSO (vehicle control).
-
Cell counting solution (e.g., Trypan Blue).
-
Multi-well plates and cell culture flasks.
-
-
Procedure:
-
Determine the initial IC50 of the KIF18A inhibitor for the parental cell line using a standard cell viability assay (e.g., MTT or CTG) after 72-96 hours of treatment.
-
Culture the parental cells in a medium containing the KIF18A inhibitor at a concentration equal to the IC20. Culture a parallel flask of cells with an equivalent concentration of DMSO as a control.
-
Monitor the cells regularly. Initially, a significant reduction in cell proliferation is expected.
-
Continue to culture the cells in the inhibitor-containing medium, changing the medium every 2-3 days.
-
Once the cells resume a steady growth rate, gradually increase the concentration of the KIF18A inhibitor in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration step, allow the cells to adapt and resume proliferation before the next increase.
-
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the initial IC50), the resistant cell line is established.
-
Perform single-cell cloning to isolate clonal populations of resistant cells.
-
Characterize the resistant clones by determining their IC50 for the KIF18A inhibitor and comparing it to the parental cell line. A significant shift in the IC50 confirms resistance.
-
Maintain the resistant cell line in a medium containing a maintenance dose of the KIF18A inhibitor to preserve the resistant phenotype.
-
2. Western Blot Analysis of Spindle Assembly Checkpoint (SAC) Proteins
This protocol is for assessing the expression levels of key SAC proteins, which can be altered in KIF18A inhibitor-resistant cells.
-
Materials:
-
Sensitive and resistant cell lines.
-
KIF18A inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-BubR1, anti-MAD2, anti-Aurora B).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate sensitive and resistant cells and treat with either DMSO or a KIF18A inhibitor for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to compare the expression of SAC proteins between sensitive and resistant cells.
-
Visualizations
Caption: Mechanisms of sensitivity and resistance to KIF18A inhibitors.
Caption: Troubleshooting workflow for KIF18A inhibitor resistance.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
impact of serum concentration on Kif18A-IN-14 activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the impact of serum concentration on the activity of Kif18A-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is Kif18A and what is the mechanism of action for this compound?
A: Kif18A (Kinesin Family Member 18A) is a motor protein essential for regulating the alignment of chromosomes at the metaphase plate during cell division (mitosis).[1][2] By controlling microtubule dynamics, Kif18A ensures that chromosomes are properly segregated into daughter cells.[1] In many types of cancer, particularly those with chromosomal instability (CIN), cancer cells become highly dependent on Kif18A for their survival and proliferation.[3][4][5][6]
This compound is a small molecule inhibitor that targets the motor domain of Kif18A. By inhibiting Kif18A's function, the compound disrupts chromosome alignment, leading to a prolonged mitotic arrest.[1] This sustained arrest activates the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, making it a promising therapeutic strategy for certain cancers.[1][7]
Q2: We are observing a significant decrease in potency (a higher IC50 value) for this compound in our cell-based assays compared to our biochemical assays. Why is this happening?
A: This is a common and expected phenomenon known as an "IC50 shift." The primary reason for this apparent decrease in potency is the binding of the inhibitor to proteins present in the cell culture serum, such as Fetal Bovine Serum (FBS).[8][9] Serum albumin is particularly abundant and known to bind non-specifically to small molecules.[9] This protein binding sequesters the inhibitor, reducing the concentration of free, unbound this compound that is available to enter the cells and engage with its target, Kif18A.[8] Consequently, a higher total concentration of the inhibitor is required to achieve the same biological effect, leading to an increased IC50 value.[8][9]
Q3: How does the concentration of serum affect the measured IC50 value?
A: The magnitude of the IC50 shift is directly proportional to the concentration of serum in the assay medium. As the serum concentration increases, the amount of protein available to bind the inhibitor also increases. This leads to a greater proportion of this compound being sequestered, further reducing its free concentration and resulting in a higher measured IC50 value.[10][11] It is crucial to maintain a consistent and documented serum concentration in your experiments to ensure reproducibility.
Q4: How can I quantify the impact of serum on this compound's activity?
A: The impact of serum can be quantified by performing a "serum shift assay." This involves measuring the IC50 of this compound in parallel experiments using media containing different concentrations of serum (e.g., 0%, 2%, 5%, 10%).[12][13] By comparing the dose-response curves under these different conditions, you can precisely quantify the extent to which serum affects the inhibitor's apparent potency.[12][14]
Troubleshooting Guides
Problem: My IC50 value for this compound is much higher than the literature value or my biochemical assay results.
-
Possible Cause: High serum protein binding in your cell culture medium.
-
Solution:
-
Verify Serum Concentration: Confirm the percentage of serum used in your experiment. Standard cell culture conditions often use 10% FBS, which can cause a significant IC50 shift.
-
Perform a Serum Shift Assay: Conduct a dose-response experiment with varying concentrations of FBS (e.g., 0%, 5%, 10%) to determine the relationship between serum concentration and this compound potency in your specific cell line.
-
Lower Serum Concentration: If your experimental design allows, consider running the assay in a lower serum concentration or serum-free medium for a short duration. Note that this can affect cell health and should be validated carefully.
-
Problem: I am seeing high variability in my IC50 values between experimental replicates.
-
Possible Cause 1: Inconsistent serum concentration.
-
Solution 1: Ensure the final serum percentage is identical across all wells and experiments. Use a single, qualified lot of FBS for a complete set of experiments to avoid lot-to-lot variability.[9]
-
Possible Cause 2: Inaccurate pipetting or serial dilutions.
-
Solution 2: Use calibrated pipettes and pay close attention to technique, especially when preparing the serial dilutions of this compound. Small errors can lead to significant variations in the dose-response curve.[15]
-
Possible Cause 3: Edge effects on the microplate.
-
Solution 3: Evaporation from the outer wells of a plate can concentrate both the inhibitor and serum, altering the effective dose. Avoid using the outermost wells for experimental data or ensure the incubator is properly humidified.[16]
Data Presentation
Table 1: Illustrative IC50 Values for this compound under Varying Serum Concentrations.
This table presents hypothetical, yet representative, data illustrating the impact of serum on the potency of this compound. Actual values may vary depending on the cell line and specific assay conditions.
| Assay Type | Serum Concentration | Target | IC50 (nM) | Fold Shift (vs. Biochemical) |
| Biochemical (Enzymatic) | 0% | Purified Kif18A | 15 | 1.0x |
| Cell-Based (HeLa) | 0% (Serum-Free) | Cellular Kif18A | 45 | 3.0x |
| Cell-Based (HeLa) | 5% FBS | Cellular Kif18A | 180 | 12.0x |
| Cell-Based (HeLa) | 10% FBS | Cellular Kif18A | 415 | 27.7x |
Visualizations
Caption: Kif18A's role in mitosis and its inhibition by this compound.
Caption: Experimental workflow for a serum shift IC50 assay.
Caption: Troubleshooting logic for high IC50 values in cell-based assays.
Experimental Protocols
Protocol: Serum Shift Assay for this compound using a Luminescent Cell Viability Readout
This protocol describes a method to determine the IC50 value of this compound in a cancer cell line (e.g., HeLa) under different serum concentrations.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HeLa cells (or other relevant cancer cell line)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), qualified
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well assay plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells in culture medium containing 10% FBS to a final concentration of 5,000 cells/100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare three sets of serial dilutions of this compound in culture medium containing 0% FBS , 5% FBS , and 10% FBS , respectively.
-
Typically, an 11-point, 3-fold serial dilution is performed, starting from a top concentration of 10 µM.
-
Prepare vehicle control wells (e.g., 0.1% DMSO) for each serum condition.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the cell plates.
-
Add 100 µL of the prepared compound dilutions (and vehicle controls) to the corresponding wells.
-
Ensure each serum condition is tested in triplicate.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the luminescent cell viability reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data for each serum condition separately. The vehicle control represents 100% viability, and a no-cell control (or high concentration of a toxin) represents 0% viability.
-
Plot the normalized % viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curves and determine the IC50 value for each serum concentration. Software such as GraphPad Prism is recommended for this analysis.[16][17]
-
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bsys.ch [bsys.ch]
- 13. researchgate.net [researchgate.net]
- 14. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
Technical Support Center: Kif18A-IN-14 & Other KIF18A Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pharmacokinetic and pharmacodynamic optimization of Kif18A-IN-14 and other potent, selective KIF18A inhibitors. The information provided is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors like this compound?
A1: KIF18A is a motor protein from the kinesin-8 family that plays a critical role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules during mitosis.[1] By inhibiting the ATPase activity of KIF18A, these small molecules prevent its proper function in chromosome alignment. This disruption leads to prolonged mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, selective cell death in cancer cells with chromosomal instability (CIN).[2][3]
Q2: Why are chromosomally unstable (CIN) cancer cells particularly sensitive to KIF18A inhibition?
A2: Cancer cells with high levels of CIN have a greater dependence on the precise regulation of mitosis to ensure their survival during cell division. KIF18A's role in dampening chromosome oscillations becomes critical for these cells to complete mitosis successfully.[2] Normal, healthy cells appear to be less reliant on KIF18A for mitotic progression, which provides a therapeutic window for selective targeting of CIN-positive tumors.[2][4]
Q3: My KIF18A inhibitor, this compound, has poor aqueous solubility. How can I improve its dissolution for in vitro assays?
A3: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are several strategies to address this:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). Subsequently, dilute this stock into your aqueous assay buffer, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation Strategies: For more complex applications, especially in vivo studies, consider lipid-based formulations, solid dispersions, or nanotechnology-based approaches to improve solubility and bioavailability.[5][6][7]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may enhance solubility. However, ensure the chosen pH is compatible with your biological assay.
Q4: What are the key pharmacodynamic (PD) biomarkers to confirm the on-target activity of this compound in vivo?
A4: The primary pharmacodynamic biomarkers for KIF18A inhibition reflect mitotic arrest and the cellular response to it. Key markers to assess in tumor xenografts include:
-
Phospho-Histone H3 (pHH3): An increase in the percentage of pHH3-positive cells is a robust indicator of cells accumulating in mitosis.[8][9]
-
γH2AX: Increased levels of this marker indicate DNA damage, which can be a downstream consequence of mitotic errors.[8]
-
Cleaved PARP: This is a marker of apoptosis, indicating the induction of programmed cell death following mitotic arrest.[8]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background or non-specific effects in cell-based assays | - Compound precipitation at high concentrations.- Off-target activity. | - Visually inspect for precipitate; perform a dose-response curve to check for a steep, non-saturating curve characteristic of aggregation.- Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Test for off-target effects by profiling against other kinesins or kinases.[1] |
| Weak or no signal in Western Blots for PD markers (e.g., pHH3) | - Inefficient protein transfer.- Low antibody concentration or affinity.- Insufficient protein loading.- Incorrect sample collection time. | - Confirm protein transfer with Ponceau S staining.- Optimize primary and secondary antibody concentrations and incubation times.- Increase the total protein loaded onto the gel.- Perform a time-course experiment to capture the peak of mitotic arrest post-treatment. |
| Inconsistent IC50 values across experiments | - Variability in cell seeding density.- Changes in reagent lots (e.g., serum).- Compound instability in media. | - Maintain consistent cell seeding protocols.- Qualify new lots of critical reagents.- Assess the stability of the compound in your culture medium over the experiment's duration. |
In Vivo Experimentation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor oral bioavailability and low plasma exposure | - Low aqueous solubility.- High first-pass metabolism. | - Optimize the formulation using techniques like solid dispersions, nanosuspensions, or lipid-based delivery systems.[5][6][7]- Co-administer with a cytochrome P450 inhibitor in preclinical models to assess the impact of metabolism. |
| High variability in tumor growth within a treatment group | - Inconsistent tumor cell implantation.- Heterogeneity of the tumor model. | - Ensure consistent cell numbers and injection technique for tumor inoculation.- Increase the number of animals per group to improve statistical power.[10] |
| Lack of tumor growth inhibition despite evidence of target engagement (e.g., increased pHH3) | - Pharmacokinetic/pharmacodynamic (PK/PD) mismatch (insufficient duration of target engagement).- Tumor resistance mechanisms. | - Conduct detailed PK/PD studies to correlate plasma/tumor drug concentrations with the duration of the mitotic arrest phenotype.- Investigate potential resistance pathways in the tumor model. |
| Unexpected toxicity or weight loss in animals | - Off-target effects of the inhibitor.- Formulation-related toxicity. | - Conduct a broad in vitro safety screen against a panel of kinases and other targets.[1][4]- Include a vehicle-only control group to assess the tolerability of the formulation components. |
Quantitative Data Summary
Data presented below is for representative, publicly disclosed KIF18A inhibitors and serves as a general guide. Specific values for this compound may differ.
Table 1: In Vitro Potency of Representative KIF18A Inhibitors
| Compound | KIF18A ATPase IC50 (nM) | OVCAR-3 Cell Proliferation IC50 (nM) | Reference |
| ATX020 | 14.5 | 53.3 | [11] |
| ISM9682A | - | Single-digit nM | [9] |
| Sovilnesib (AMG-650) | 41.3 | - | [12] |
| AM-1882 | 230 | - | [1] |
| AU-KIF-03 / AU-KIF-04 | 60 - 1400 | - | [8] |
Table 2: Preclinical Pharmacokinetic Parameters of Representative KIF18A Inhibitors in Mice
| Compound | Route of Administration | Oral Bioavailability (%) | Key Findings | Reference |
| AU-KIF-03 / AU-KIF-04 | Oral | 18 - 25 | Low intravenous clearance. | [8] |
| Unnamed Volastra Candidate | Oral | Orally bioavailable | Well-tolerated in preclinical species. | [4][13] |
| VLS-1272 | Oral | Orally bioavailable | Optimized pharmacokinetic properties. | [14] |
Experimental Protocols
Protocol 1: KIF18A MT-ATPase Activity Assay (ADP-Glo™)
This protocol is adapted from methodologies used in the characterization of several KIF18A inhibitors.[1]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Reconstitute purified, truncated human KIF18A motor domain protein in reaction buffer.
-
Prepare taxol-stabilized microtubules.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, combine the KIF18A enzyme, microtubules, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP to a final concentration near the Km for KIF18A.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound.
-
Cell Culture and Implantation:
-
Culture a CIN-positive cancer cell line (e.g., OVCAR-3) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Dosing and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound at various doses).
-
Administer the compound and vehicle via the desired route (e.g., oral gavage) on a predetermined schedule.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) analysis of PD markers (e.g., pHH3).
-
Snap-freeze another portion for Western blot analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Correlate TGI with the observed changes in PD markers.
-
Visualizations
Caption: Workflow for Kif18A inhibitor evaluation.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
Caption: KIF18A's role in mitosis and the effect of inhibition.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. ascopubs.org [ascopubs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Mitotic Inhibitors: Kif18A-IN-14 and Paclitaxel Head-to-Head
In the landscape of anti-cancer therapeutics, agents targeting the intricate process of cell division, or mitosis, have long been a cornerstone. Paclitaxel (B517696) (Taxol), a well-established microtubule-stabilizing agent, has seen widespread clinical use for decades. However, the quest for more selective and targeted therapies has led to the development of novel mitotic inhibitors, such as Kif18A-IN-14, which targets a specific motor protein crucial for chromosome alignment.
This guide provides a comprehensive comparison of the effects of this compound and paclitaxel, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, cellular impacts, and the experimental data that underpins our current understanding. While direct comparative data for this compound is emerging, this guide utilizes data from highly selective KIF18A inhibitors, such as AM-1882 and AM-0277, as a proxy to draw meaningful comparisons with paclitaxel.
At the Crossroads of Mitosis: Divergent Mechanisms of Action
This compound and paclitaxel both disrupt mitosis, leading to cell cycle arrest and ultimately, cell death. However, they achieve this through fundamentally different mechanisms that impact the microtubule cytoskeleton in opposing ways.
Paclitaxel: The Stabilizer. Paclitaxel functions by binding to the β-tubulin subunit of microtubules, the dynamic protein filaments that form the mitotic spindle. This binding hyper-stabilizes the microtubule structure, preventing their depolymerization.[1] This rigidification of the spindle apparatus disrupts the delicate balance of forces required for chromosome segregation, leading to mitotic arrest.[1]
This compound: The Precision Intervention. KIF18A is a plus-end directed motor protein that plays a critical role in suppressing microtubule dynamics at the ends of kinetochore microtubules, which are essential for the proper alignment of chromosomes at the metaphase plate.[2][3] this compound and other selective KIF18A inhibitors work by inhibiting the ATPase activity of KIF18A.[2] This inhibition leads to defects in chromosome congression, activation of the spindle assembly checkpoint (SAC), and ultimately mitotic arrest.[1][3] A key differentiator is that KIF18A inhibitors have been shown to selectively kill cancer cells with chromosomal instability (CIN).[1][4]
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data on the effects of selective KIF18A inhibitors and paclitaxel on various cancer cell lines.
| Cell Line | Compound | IC50 (nM) | Reference |
| OVCAR-3 (Ovarian) | AM-1882 (KIF18A Inhibitor) | 53.3 | [1] |
| OVCAR-8 (Ovarian) | AM-1882 (KIF18A Inhibitor) | 534 | [1] |
| MDA-MB-231 (Breast) | Paclitaxel | ~5-10 | [5] |
| SK-BR-3 (Breast) | Paclitaxel | ~5 | [5] |
| T-47D (Breast) | Paclitaxel | ~2.5 | [5] |
Table 1: Comparative IC50 Values. This table highlights the concentration of each compound required to inhibit the growth of cancer cells by 50%. Note that sensitivity to KIF18A inhibitors is often correlated with the degree of chromosomal instability in the cancer cells.
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| OVCAR-3 | AM-0277 (KIF18A Inhibitor) | Significant Increase | [1] |
| BT-549 (Breast) | AM-1882 (KIF18A Inhibitor) | Significant Increase | [3] |
| A549 (Lung) | Paclitaxel (60 µM) | Increase | [6] |
Table 2: Impact on Cell Cycle Progression. Both KIF18A inhibitors and paclitaxel induce a significant arrest of cells in the G2/M phase of the cell cycle, consistent with their mitotic inhibitory functions.
| Cell Line | Treatment | Apoptosis Marker | Observation | Reference |
| OVCAR-3 | AM-0277 (KIF18A Inhibitor) | Cleaved PARP | Increased levels | [1] |
| BT-549 (Breast) | AM-1882 (KIF18A Inhibitor) | Cleaved PARP | Increased levels | [3] |
| A549 (Lung) | Paclitaxel (60 µM) | Cleaved Caspase-3, Cleaved PARP | Increased levels | [6] |
Table 3: Induction of Apoptosis. The induction of programmed cell death (apoptosis) is a key outcome of treatment with both classes of drugs. This is often measured by the cleavage of proteins like PARP and caspases.
Experimental Deep Dive: Methodologies for Comparison
To facilitate the replication and further investigation of these findings, detailed experimental protocols for the key assays are provided below.
Immunofluorescence for Microtubule Analysis
Objective: To visualize the effects of this compound and paclitaxel on the microtubule cytoskeleton and mitotic spindle formation.
Protocol:
-
Cell Seeding: Seed cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound or paclitaxel for a specified duration (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or paclitaxel as described above.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[7][8]
Western Blotting for Apoptosis Markers
Objective: To detect and quantify the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers such as cleaved PARP, cleaved caspase-3, and Bcl-2 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.[9][10]
Conclusion: A New Frontier in Mitotic Inhibition
The comparison between this compound and paclitaxel highlights a significant evolution in the development of anti-mitotic cancer therapies. While paclitaxel remains a potent and widely used chemotherapeutic agent, its broad mechanism of action on the microtubule cytoskeleton can lead to significant side effects. This compound and other selective KIF18A inhibitors represent a more targeted approach, exploiting a specific vulnerability of cancer cells with chromosomal instability.[1][4] This selectivity holds the promise of a wider therapeutic window and potentially reduced toxicity to normal, healthy cells.
The experimental data and protocols presented in this guide provide a framework for researchers to further explore the nuances of these two distinct classes of mitotic inhibitors. Future head-to-head studies with this compound itself will be crucial to fully delineate its therapeutic potential and position it within the arsenal (B13267) of anti-cancer drugs.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Validating Kif18A-IN-14 On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of Kif18A-IN-14 with other known KIF18A inhibitors. The data presented is compiled from various preclinical studies and is intended to assist researchers in evaluating the utility of this compound for their specific applications.
Executive Summary
KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a crucial role in regulating the dynamics of kinetochore microtubules during mitosis. Its function is essential for the proper alignment of chromosomes at the metaphase plate, making it a compelling therapeutic target in chromosomally unstable (CIN) cancers, which are often dependent on KIF18A for their proliferation. This guide focuses on the validation of this compound, a small molecule inhibitor of KIF18A, and compares its on-target activity with other well-characterized inhibitors such as Sovilnesib (AMG-650) and ATX-295. The on-target activity is primarily assessed through biochemical assays measuring the inhibition of KIF18A's ATPase activity and cellular assays evaluating the downstream consequences of this inhibition, such as decreased cell proliferation, induction of mitotic arrest, and formation of multipolar spindles.
Comparative Analysis of KIF18A Inhibitors
The following tables summarize the quantitative data on the biochemical potency and cellular activity of this compound and other selected KIF18A inhibitors.
Table 1: Biochemical Potency and Selectivity of KIF18A Inhibitors
| Compound | KIF18A ATPase IC50 (nM) | Selectivity vs. Other Kinesins |
| This compound (AM-7710) | 6160 | Selective over a panel of other kinesin motors. |
| Sovilnesib (AMG-650) | Potent inhibitor (specific IC50 not publicly disclosed in reviewed sources) | Selective for KIF18A. |
| ATX-295 | 16 | Highly selective over CENPE and EG5. |
Table 2: Cellular On-Target Activity of KIF18A Inhibitors
| Compound | Cell Line (Cancer Type) | Proliferation IC50 / EC50 | Mitotic Arrest | Multipolar Spindle Formation |
| This compound (as part of AM-7710 series) | MDA-MB-157 (Breast) | EC50 for pH3 increase reported. | Induces mitotic arrest. | Induces multipolar spindle formation. |
| Sovilnesib (AMG-650) | Ovarian and Breast Cancer Models | Demonstrates robust anti-cancer activity. | Induces mitotic arrest. | Induces mitotic defects. |
| ATX-295 | OVCAR-3 (Ovarian) | Induces dose-dependent tumor regression. | Induces mitotic arrest (pHH3+). | Alters spindle dynamics leading to mitotic catastrophe. |
| OVK18 (Ovarian, WGD-) | No significant effect on tumor growth. | No significant mitotic arrest. | Not reported. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of KIF18A by detecting the amount of ADP produced during the ATPase reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human KIF18A motor domain, microtubules, and ATP in a suitable reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1 µM paclitaxel).
-
Compound Incubation: Add serially diluted concentrations of the KIF18A inhibitor (e.g., this compound) or DMSO (vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the KIF18A enzyme. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP through a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the KIF18A ATPase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay assesses the effect of KIF18A inhibitors on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., CIN-positive lines like OVCAR-3, MDA-MB-231, and CIN-negative lines as controls) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the KIF18A inhibitor or DMSO for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Determine the IC50 values for cell growth inhibition by plotting the percentage of viable cells relative to the DMSO control against the inhibitor concentration.
Mitotic Index Assay (Immunofluorescence)
This assay quantifies the percentage of cells in mitosis following treatment with a KIF18A inhibitor by staining for the mitotic marker phospho-histone H3 (pH3).
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates and treat with the KIF18A inhibitor or DMSO for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against phospho-histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The mitotic index is calculated as the percentage of pH3-positive cells out of the total number of DAPI-stained cells.
Multipolar Spindle Formation Assay (Immunofluorescence)
This assay visualizes and quantifies the formation of abnormal mitotic spindles with more than two poles, a characteristic phenotype of KIF18A inhibition in CIN cells.
Protocol:
-
Cell Preparation and Treatment: Culture cells on coverslips and treat with the KIF18A inhibitor or DMSO as described for the mitotic index assay.
-
Immunostaining:
-
Fix and permeabilize the cells as described above.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against α-tubulin to visualize the spindle microtubules and an antibody against a centrosomal marker (e.g., pericentrin or gamma-tubulin) to identify the spindle poles.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Quantification: Acquire z-stack images using a confocal or high-resolution fluorescence microscope. A cell is scored as having a multipolar spindle if it contains more than two distinct centrosomal poles organizing microtubule arrays. The percentage of mitotic cells with multipolar spindles is then quantified.
Visualizing KIF18A's Role and Inhibition
The following diagrams illustrate the signaling pathway of KIF18A in mitosis and the experimental workflow for validating the on-target activity of this compound.
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the cross-reactivity of KIF18A inhibitors, with a focus on available data for compounds structurally or functionally related to Kif18A-IN-14, against a panel of related motor proteins. While specific cross-reactivity data for this compound is not publicly available, this guide utilizes data from the well-characterized KIF18A inhibitor, ATX020, to provide insights into the expected selectivity profile.
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the regulation of microtubule dynamics during mitosis. Its inhibition is a promising therapeutic strategy for cancers characterized by chromosomal instability. This compound is a known inhibitor of Kif18A. However, to be a valuable research tool or a therapeutic candidate, an inhibitor must demonstrate high selectivity for its intended target over other related proteins to minimize off-target effects.
Selectivity Profile of a Representative KIF18A Inhibitor
The following table summarizes the inhibitory activity of ATX020, a potent and selective KIF18A inhibitor, against a panel of human kinesin motor proteins. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
| Target Protein | Family | IC50 (µM) | Selectivity vs. KIF18A |
| Human KIF18A | Kinesin-8 | 0.11 | - |
| Human KIF18B | Kinesin-8 | >100 | >909-fold |
| Human KIF19 | Kinesin-8 | 6.1 | 55-fold |
| Human Eg5 (KIF11) | Kinesin-5 | >10 | >91-fold |
| Human CENP-E (KIF10) | Kinesin-7 | >10 | >91-fold |
| Human KIF15 | Kinesin-12 | >10 | >91-fold |
Data sourced from a study on ATX020, a representative KIF18A inhibitor.
This data demonstrates that ATX020 is highly selective for KIF18A over other tested kinesin motor proteins, including its closest relatives within the kinesin-8 family, KIF18B and KIF19. The significantly higher IC50 values for other kinesins indicate minimal cross-reactivity at concentrations where KIF18A is potently inhibited.
Experimental Protocols
The determination of inhibitor potency and selectivity against motor proteins is typically performed using a microtubule-stimulated ATPase assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules, which is a direct measure of the motor's enzymatic activity.
Microtubule-Stimulated ATPase Assay Protocol
-
Reagents and Preparation:
-
Purified recombinant human kinesin motor domains (e.g., KIF18A, KIF18B, Eg5, etc.).
-
Paclitaxel-stabilized microtubules.
-
Assay Buffer: Typically contains PIPES or HEPES buffer, MgCl2, EGTA, and a-Casein.
-
ATP solution.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
A mixture of the kinesin enzyme and microtubules in assay buffer is pre-incubated with varying concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 20-60 minutes) at a controlled temperature (e.g., 25°C or 37°C), during which ATP is hydrolyzed to ADP.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as ADP-Glo™. This system converts the generated ADP into a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinesin's ATPase activity.
-
The activity in the presence of the inhibitor is normalized to the activity of the vehicle control (DMSO).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological context of KIF18A inhibition, the following diagrams are provided.
KIF18A Inhibitors: A Comparative Analysis in High and Low Chromosomal Instability Cancer Cells
A deep dive into the selective efficacy of KIF18A inhibitors, offering a promising therapeutic window for cancers characterized by high chromosomal instability (CIN). This guide provides a comparative analysis of leading KIF18A inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and drug development professionals.
The kinesin superfamily protein KIF18A has emerged as a critical regulator of chromosome alignment during mitosis.[1][2] Its role in dampening chromosome oscillations is particularly vital for cancer cells with high chromosomal instability (CIN), a hallmark of many aggressive tumors.[3][4][5] This dependency presents a therapeutic vulnerability, as KIF18A is largely dispensable for the proliferation of normal, chromosomally stable cells.[6][7][8] Consequently, small molecule inhibitors of KIF18A are being actively developed as a targeted therapy for CIN-high cancers.[6][9][10]
This guide compares the performance of several key KIF18A inhibitors—AM-1882, ATX020, and VLS-1272—in CIN-high versus CIN-low cancer cell lines, summarizing key quantitative data and providing detailed experimental methodologies.
Comparative Efficacy of KIF18A Inhibitors
The following tables summarize the anti-proliferative activity (IC50 values) of various KIF18A inhibitors in a panel of cancer cell lines characterized by either high or low chromosomal instability. The data consistently demonstrates the selective potency of these inhibitors against CIN-high cells.
| KIF18A Inhibitor: AM-1882 | ||
| Cell Line | Cancer Type | Anti-proliferative IC50 (µM) |
| OVCAR-3 (CIN-high) | Ovarian | Not explicitly provided, but sensitive |
| HCC1806 (CIN-high) | Breast | Not explicitly provided, but sensitive |
| RPE1 (CIN-low) | Normal | Insensitive |
| MCF10A (CIN-low) | Normal | Insensitive |
| HCT116 (CIN-low) | Colon | Insensitive |
Table 1. Comparative IC50 values for the KIF18A inhibitor AM-1882 in CIN-high and CIN-low cell lines. Data indicates a strong selective inhibition of proliferation in CIN-high cancer cells.[4][11]
| KIF18A Inhibitor: ATX020 | ||
| Cell Line | Cancer Type | Anti-proliferative IC50 (nM) |
| OVCAR-3 (CIN-high) | Ovarian | 53.3 |
| OVCAR-8 (CIN-high) | Ovarian | 534 |
| AU565 (CIN-high) | Breast | 210 |
| A2780 (CIN-low) | Ovarian | >10,000 |
| OVK18 (CIN-low) | Ovarian | 8,800 |
| CAL51 (CIN-low) | Breast | >10,000 |
Table 2. Anti-proliferative activity of ATX020 across a panel of ovarian and breast cancer cell lines. The inhibitor shows potent activity in CIN-high cells (OVCAR-3, OVCAR-8, AU565) and significantly less activity in CIN-low cells (A2780, OVK18, CAL51).[12][13]
| KIF18A Inhibitor: VLS-1272 | ||
| Cell Line | Cancer Type | EC50 (nM) |
| HCC1806 (CIN-high) | Breast | 37.5 |
Table 3. Potency of VLS-1272 in a CIN-high breast cancer cell line.[9]
Mechanism of Action: Inducing Mitotic Catastrophe in CIN-High Cells
KIF18A inhibitors exert their selective toxicity by disrupting the delicate mitotic machinery of CIN-high cancer cells. The proposed mechanism involves the following key steps:
-
Inhibition of KIF18A Motor Activity : The inhibitors bind to KIF18A and prevent its ATP-dependent movement along microtubules.[9][10]
-
Disruption of Chromosome Congression : This leads to severe chromosome congression defects, where chromosomes fail to align properly at the metaphase plate.[2][9]
-
Prolonged Mitotic Arrest : The spindle assembly checkpoint (SAC) is activated in response to the unaligned chromosomes, causing a prolonged arrest in mitosis.[4][6]
-
Mitotic Catastrophe and Apoptosis : In CIN-high cells, this prolonged arrest often leads to mitotic catastrophe, characterized by multipolar spindles and chromosome mis-segregation, ultimately triggering apoptosis.[9][12] CIN-low cells, being less reliant on KIF18A for mitotic fidelity, are more likely to tolerate its inhibition and avoid cell death.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 12. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of KIF18A Inhibitors: Kif18A-IN-14 and VLS-1272
For Researchers, Scientists, and Drug Development Professionals
The kinesin superfamily protein KIF18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2] KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition can selectively induce cell death in rapidly dividing, chromosomally unstable cancer cells while sparing healthy cells.[1][2] This guide provides a detailed head-to-head comparison of two novel KIF18A inhibitors, Kif18A-IN-14 and VLS-1272, summarizing their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | VLS-1272 |
| Reported Potency | Cell Viability IC50 (OVCAR-3): • EX81-A (enantiomer): 0-0.01 µM • EX81-B (enantiomer): 0.01-0.1 µM | Biochemical IC50 (ATPase): • Human: 41 nM • Murine: 8.8 nM Cell Viability IC50: • JIMT-1: 0.0078 µM • OVCAR-3: 0.0097 µM • HCC-15: 0.011 µM |
| Mechanism of Action | KIF18A inhibitor | Allosteric, ATP-noncompetitive KIF18A inhibitor; binds to the KIF18A-microtubule complex. |
| Selectivity | Data not publicly available | Highly selective for KIF18A over other kinesins (KIF11/Eg5, KIF18B, KIFC1). |
| In Vivo Efficacy | Data not publicly available | Demonstrates dose-dependent tumor growth inhibition in mouse xenograft models (HCC15 and OVCAR-3). |
| Oral Bioavailability | Data not publicly available | Orally active. |
| Primary Data Source | Patent: WO2024153217 A1 | Publication: Phillips AF, et al. Nat Commun. 2025 Jan 2;16(1):307. |
Mechanism of Action and Cellular Effects
KIF18A is a motor protein that moves along microtubules, playing a critical role in the precise alignment of chromosomes at the metaphase plate during cell division.[3][4] Inhibition of KIF18A disrupts this process, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[3][4] This is particularly effective in CIN-high tumors, which are more reliant on KIF18A for successful mitosis.[1]
dot
Caption: Consequence of KIF18A Inhibition.
VLS-1272 is described as an orally active, allosteric, and ATP-noncompetitive inhibitor of KIF18A.[5] It binds to the KIF18A-microtubule complex, effectively locking the motor protein in place and preventing its movement along microtubules.[5] This leads to an abnormal accumulation of KIF18A at the spindle poles, causing defective chromosome alignment, prolonged mitotic arrest, and subsequent apoptosis in CIN-high tumor cells.[5]
The precise mechanism of This compound , including its binding site and whether it is ATP-competitive, is not yet detailed in publicly available literature. However, as a KIF18A inhibitor, it is expected to disrupt the mitotic machinery in a similar fashion, leading to cell cycle arrest and cell death in susceptible cancer cell lines.
In Vitro Performance
Biochemical Potency
A direct comparison of biochemical potency is challenging due to the limited publicly available data for this compound.
| Compound | Target | Assay | IC50 |
| VLS-1272 | Human KIF18A | ADP-Glo™ ATPase Assay | 41 nM |
| Murine KIF18A | ADP-Glo™ ATPase Assay | 8.8 nM | |
| This compound | KIF18A | ADP-Glo™ Kinase Assay | Data not specified for this compound, but an exemplified compound from a similar patent showed an IC50 of 113 nM. |
Cellular Potency
Both inhibitors have demonstrated potent anti-proliferative activity in cancer cell lines.
| Compound | Cell Line | Assay | IC50 |
| This compound (EX81-A) | OVCAR-3 (Ovarian) | Cell Viability | 0 - 0.01 µM |
| This compound (EX81-B) | OVCAR-3 (Ovarian) | Cell Viability | 0.01 - 0.1 µM |
| VLS-1272 | JIMT-1 (Breast) | CellTiter-Glo® | 0.0078 µM |
| OVCAR-3 (Ovarian) | CellTiter-Glo® | 0.0097 µM | |
| HCC-15 (Breast) | CellTiter-Glo® | 0.011 µM |
Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and potential toxicity.
VLS-1272 has been shown to be highly selective for KIF18A. It displayed no inhibition of other kinesins such as KIF11/Eg5, KIF18B, or KIFC1 at concentrations up to 100 µM.
Publicly available data on the selectivity profile of This compound against other kinesins or a broader kinase panel is not available at this time.
In Vivo Efficacy
Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of a drug candidate.
VLS-1272 has demonstrated significant, dose-dependent inhibition of tumor growth in HCC15 and OVCAR-3 xenograft models in mice.
As of the latest available information, in vivo efficacy data for This compound has not been publicly disclosed.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize these inhibitors.
KIF18A ATPase Activity Assay (ADP-Glo™)
This assay biochemically measures the ATPase activity of KIF18A, which is essential for its motor function.
dot
Caption: Generalized workflow for KIF18A ATPase assay.
-
Reaction Setup: The reaction is typically performed in a 384-well plate. A reaction mixture containing purified KIF18A protein, microtubules, and ATP is prepared in an appropriate buffer.
-
Inhibitor Addition: The test inhibitors (this compound or VLS-1272) are added at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis by KIF18A.
-
Signal Generation: The ADP-Glo™ reagent is added to stop the enzymatic reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the KIF18A ATPase activity.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Cancer cells (e.g., OVCAR-3, JIMT-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the KIF18A inhibitors.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is read on a plate reader. The results are typically normalized to a vehicle control to determine the percentage of cell viability, and IC50 values are calculated.
KIF18A Signaling Context
KIF18A expression and activity are embedded within complex cellular signaling networks that regulate cell cycle progression.
dot
Caption: Simplified KIF18A signaling pathway.
Studies have shown that the JNK1/c-Jun signaling pathway can activate KIF18A expression, which is essential for the growth of certain cancer cells, such as in cervical cancer. This highlights one of the upstream regulatory mechanisms of KIF18A.
Summary and Future Directions
Both this compound and VLS-1272 are potent inhibitors of KIF18A with significant anti-proliferative effects in cancer cell lines. VLS-1272 is a well-characterized, orally bioavailable compound with a clear mechanism of action, strong selectivity, and demonstrated in vivo efficacy. The publicly available data for this compound is currently more limited, primarily sourced from patent literature.
For a more comprehensive comparison, further data on this compound is needed, including:
-
Biochemical IC50 against KIF18A.
-
Selectivity profiling against a panel of other kinesins and kinases.
-
Detailed mechanism of action studies.
-
In vivo efficacy and pharmacokinetic data.
As research in this area progresses, the continued development and characterization of KIF18A inhibitors like this compound and VLS-1272 will be crucial in realizing the therapeutic potential of targeting chromosomal instability in cancer.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2024153217A1 - Inhibitors of kif18a and uses thereof - Google Patents [patents.google.com]
- 5. Chinese scientists synthesize KIF18A inhibitors | BioWorld [bioworld.com]
Unlocking a Potent Anti-Cancer Strategy: The Synergistic Effect of KIF18A and PARP Inhibitors
A novel therapeutic approach combining KIF18A inhibitors, specifically Kif18A-IN-14 and its analogs, with PARP inhibitors is demonstrating significant promise in preclinical studies, particularly for cancers harboring BRCA1 mutations. This combination leads to a synergistic increase in cancer cell death, offering a potential new avenue for treating aggressive and chromosomally unstable tumors.
Researchers and drug development professionals are keenly observing the development of therapies that exploit the inherent vulnerabilities of cancer cells. One such vulnerability lies in chromosomal instability (CIN), a hallmark of many aggressive cancers. KIF18A, a mitotic kinesin, plays a crucial role in regulating chromosome segregation during cell division, and its inhibition has been shown to selectively kill cancer cells with high CIN.[1][2][3] Concurrently, PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, most notably those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[4][5][6]
Recent findings now suggest that combining these two targeted therapies can elicit a powerful synergistic anti-tumor response. Preclinical evidence indicates that the KIF18A inhibitor AM-1882, a compound structurally related to this compound, enhances the apoptotic effects of the PARP inhibitor olaparib (B1684210) in BRCA1-deficient cancer cell lines.[1] This guide provides a comprehensive comparison of the performance of this combination therapy against single-agent treatments, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between KIF18A inhibitors and PARP inhibitors has been evaluated through various in vitro assays. The primary endpoints measured to quantify this synergy include cell viability, apoptosis, and DNA damage. While specific quantitative data such as combination index (CI) values from published studies are not yet widely available, the qualitative evidence strongly supports a synergistic relationship.
Table 1: Comparative Efficacy of KIF18A and PARP Inhibitors Alone and in Combination
| Treatment Group | Cell Line(s) | Key Outcomes | Reference |
| KIF18A Inhibitor (AM-1882) alone | BRCA1-mutant cancer cell lines | Inhibition of cell proliferation, induction of mitotic arrest. | [1] |
| PARP Inhibitor (Olaparib) alone | BRCA1-mutant cancer cell lines | Inhibition of cell proliferation, induction of apoptosis. | [1] |
| KIF18A Inhibitor (AM-1882) + PARP Inhibitor (Olaparib) | BRCA1-mutant cancer cell lines | Enhanced suppression of cell growth and increased apoptosis compared to single agents. | [1] |
Mechanism of Synergistic Action
The potentiation of PARP inhibitor-induced cytotoxicity by KIF18A inhibition is thought to stem from a multi-pronged attack on the cancer cell's survival mechanisms.
dot
Caption: Synergistic mechanism of KIF18A and PARP inhibitors.
KIF18A inhibitors induce mitotic arrest and chromosome mis-segregation, leading to an increase in DNA double-strand breaks (DSBs).[1] In parallel, PARP inhibitors block the repair of single-strand DNA breaks, which, when encountered by the replication machinery, also result in the formation of DSBs.[4] In cancer cells with a pre-existing defect in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs from both mechanisms overwhelms the cell's remaining repair capacity, leading to enhanced apoptosis and cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (e.g., MTT or similar)
-
Objective: To determine the effect of single and combination drug treatments on cell proliferation and viability.
-
Methodology:
-
Seed cancer cells (e.g., BRCA1-mutant cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the KIF18A inhibitor, the PARP inhibitor, and combinations of both. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Dose-response curves are then generated to determine IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Western Blot for Cleaved PARP)
-
Objective: To detect and quantify apoptosis by measuring the cleavage of PARP, a hallmark of caspase-mediated cell death.
-
Methodology:
-
Seed cells in 6-well plates and treat with the KIF18A inhibitor, PARP inhibitor, or the combination for a specified time (e.g., 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH).
-
DNA Damage Assay (γH2AX Immunofluorescence Staining)
-
Objective: To visualize and quantify DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
-
Methodology:
-
Grow cells on coverslips in a 24-well plate and treat them with the respective inhibitors alone or in combination.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against γH2AX (Ser139) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Experimental and Logical Workflow
The investigation of the synergistic effects of KIF18A and PARP inhibitors follows a structured workflow, from initial screening to mechanistic evaluation.
dot
Caption: A typical workflow for evaluating KIF18A and PARP inhibitor synergy.
Conclusion
The combination of KIF18A inhibitors and PARP inhibitors represents a promising and rational therapeutic strategy. By simultaneously disrupting mitosis and exploiting DNA repair deficiencies, this combination has the potential to overcome resistance and improve therapeutic outcomes in chromosomally unstable cancers, particularly those with BRCA mutations. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this novel combination therapy. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore and validate these exciting findings.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Kif18A-IN-14: A Comparative Analysis of a Highly Selective Mitotic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin Kif18A has emerged as a promising therapeutic target in oncology, particularly for chromosomally unstable (CIN) tumors. Small molecule inhibitors of Kif18A offer a novel strategy to selectively eliminate cancer cells while sparing healthy tissues. This guide provides a comparative assessment of the selectivity of a representative highly selective Kif18A inhibitor, using available data for compounds like VLS-1272 and ATX020 as surrogates for Kif18A-IN-14, against other well-known mitotic inhibitors.
Superior Selectivity Profile of Kif18A Inhibitors
Kif18A inhibitors demonstrate a remarkable selectivity for their target compared to other mitotic inhibitors that often exhibit off-target effects, leading to toxicity. This high selectivity is a key differentiator and a significant advantage in a therapeutic context. Unlike broad-spectrum anti-mitotic agents that can affect various kinesins or other cellular components, potent Kif18A inhibitors are finely tuned to interact with their intended target.
Recent studies have shown that Kif18A inhibitors, such as VLS-1272, are highly selective for KIF18A over other kinesins.[1][2] This specificity for cancer cells displaying chromosomal instability sets KIF18A inhibition apart from other anti-mitotic drugs that have been tested in clinical trials.[1][2] Furthermore, these inhibitors have been observed to have minimal adverse effects on normal cells, such as human bone marrow cells, a common site of toxicity for many conventional anti-mitotic therapies.[3][4]
The table below summarizes the inhibitory activity of a representative Kif18A inhibitor (ATX020) and other common mitotic inhibitors against their primary targets and key off-targets.
| Inhibitor | Primary Target | IC50 / Ki (Primary Target) | Off-Target(s) | IC50 / Ki (Off-Target) |
| Kif18A Inhibitor (ATX020) | Kif18A | 14.5 nM | CENP-E | >10,000 nM |
| Eg5 | 5,870 nM | |||
| Monastrol | Eg5 | ~14 µM | - | - |
| S-trityl-L-cysteine (STLC) | Eg5 | ~800 nM | - | - |
| GSK-923295 | CENP-E | 3.2 nM (Ki) | 7 other kinesins | Significantly higher |
Note: Data for the Kif18A inhibitor is based on ATX020, a potent and selective Kif18A inhibitor. Data for Monastrol, STLC, and GSK-923295 are compiled from various sources.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The following are detailed methodologies for key experiments cited in the assessment of Kif18A inhibitor selectivity.
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the ATPase activity of kinesins, which is essential for their motor function. Inhibition of this activity is a primary measure of a compound's potency.
Materials:
-
Purified recombinant kinesin motor domains (e.g., Kif18A, CENP-E, Eg5)
-
Taxol-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white opaque plates)
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In each well of the assay plate, combine the reaction buffer, taxol-stabilized microtubules, and the appropriate concentration of the test inhibitor.
-
Enzyme Addition: Add the purified kinesin motor domain to each well to initiate the reaction.
-
ATP Addition: Start the ATPase reaction by adding a specific concentration of ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the ATPase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling (Competitive Binding Assay)
To assess the selectivity of an inhibitor across a broader range of kinases, competitive binding assays are employed.
Procedure:
-
A test compound (e.g., a Kif18A inhibitor) at a fixed concentration (e.g., 1 µM) is incubated with a large panel of purified kinases.[3][5]
-
The assay measures the ability of the test compound to displace a proprietary, labeled ligand that binds to the active site of each kinase.
-
The amount of displaced ligand is quantified, typically using fluorescence or luminescence-based detection methods.
-
The results are expressed as the percentage of control (POC) or percent inhibition for each kinase. A lower POC value indicates a stronger interaction between the inhibitor and the kinase.
Visualizing the Selectivity and Mechanism
The following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and the signaling pathway of Kif18A in mitosis.
Conclusion
The available data on highly selective Kif18A inhibitors strongly suggest that compounds like this compound possess a superior selectivity profile compared to other classes of mitotic inhibitors. This high degree of selectivity for Kif18A, coupled with a lack of significant off-target activity, translates to a wider therapeutic window and a potentially more favorable safety profile. The ability to specifically target a vulnerability in CIN cancer cells marks a significant advancement in the development of anti-mitotic therapies. Further preclinical and clinical investigation of potent and selective Kif18A inhibitors is warranted to fully realize their therapeutic potential in treating a range of chromosomally unstable cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KIF18A Inhibition: A Comparative Analysis of Efficacy in TP53-Mutant vs. Wild-Type Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the differential efficacy of the KIF18A inhibitor, Kif18A-IN-14, in cancer cell lines contingent on their TP53 mutation status. This guide synthesizes experimental data to highlight the therapeutic potential and selectivity of targeting the mitotic kinesin KIF18A.
The kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2][3] Small molecule inhibitors of KIF18A, such as this compound and its analogs (e.g., AM-1882, ATX020), have demonstrated selective cytotoxicity towards cancer cells with specific genetic backgrounds.[1] A significant body of evidence indicates that the efficacy of these inhibitors is notably enhanced in cell lines harboring mutations in the tumor suppressor gene TP53.[1][2][4][5] This guide provides a comprehensive comparison of the efficacy of KIF18A inhibition in cell lines with and without functional p53.
Enhanced Sensitivity to KIF18A Inhibition in TP53-Mutant Cell Lines
Chromosomally unstable cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), frequently exhibit both a high degree of CIN and mutations in TP53.[1][6][2][3] Research has consistently shown that cancer cell lines with TP53 mutations are enriched among those sensitive to KIF18A inhibition.[1][6][2][5] This suggests that the loss of p53 function may create a synthetic lethal relationship with the inhibition of KIF18A. The inactivation of the p53 pathway is thought to remove a critical barrier that would normally guard against the expansion of cells with CIN, making these cells particularly dependent on KIF18A for mitotic progression.[1]
Conversely, cell lines with wild-type TP53 or those that are TP53-null often show only a modest response to KIF18A inhibition.[1][2] This differential sensitivity underscores the potential for a therapeutic window, where KIF18A inhibitors could selectively target tumor cells while sparing normal, healthy cells which typically have functional p53.[7]
Quantitative Efficacy Data
The following tables summarize the differential effects of KIF18A inhibitors on cell viability and apoptosis in a panel of cancer cell lines with varying TP53 status.
Table 1: Comparative Cell Viability (IC50/EC50) of KIF18A Inhibitors
| Cell Line | Cancer Type | TP53 Status | KIF18A Inhibitor | IC50/EC50 (nM) | Reference |
| OVCAR-3 | Ovarian | Mutant | ATX020 | 53.3 | [8] |
| HT29 | Colon | Mutant | GH2616 | < 50 | [9] |
| OVCAR-8 | Ovarian | Mutant | ATX020 | 534 | [8] |
| HCC-1806 | Breast (TNBC) | Mutant | KIF18A inhibitor | Sensitive | [1] |
| MDA-MB-157 | Breast (TNBC) | Mutant | KIF18A inhibitor | Sensitive | [1] |
| BT-549 | Breast (TNBC) | Mutant | KIF18A inhibitor | Sensitive | [1] |
| A2780 | Ovarian | Wild-Type | ATX020 | Insensitive | [8] |
| OVK18 | Ovarian | Wild-Type | ATX020 | Insensitive | [8] |
| MCF-7 | Breast | Wild-Type | KIF18A inhibitor | Modest Impact | [1] |
Table 2: Induction of Apoptosis Following KIF18A Inhibition
| Cell Line | TP53 Status | KIF18A Inhibitor | Apoptosis Marker(s) | Observation | Reference |
| OVCAR-3 | Mutant | ATX020 | Annexin V | Robustly induced | [8] |
| OVCAR-3 | Mutant | AM-0277 | Cleaved PARP (cl-PARP) | Gradual increase | [1] |
| Sensitive Cell Lines | Mutant | KIF18A siRNA | cl-PARP | Increased levels | [1] |
| A2780 | Wild-Type | ATX020 | Annexin V | Not induced | [8] |
| OVK18 | Wild-Type | ATX020 | Annexin V | Not induced | [8] |
Mechanism of Action and Signaling Pathways
KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is essential for proper chromosome alignment during mitosis.[7][10][11] Inhibition of KIF18A disrupts this process, leading to chromosome congression defects, prolonged mitotic arrest, and ultimately, cell death.[7][10][12] This mitotic arrest is mediated by the activation of the Spindle Assembly Checkpoint (SAC).[4][7]
In chromosomally unstable cells, which often have an abnormal number of chromosomes, the reliance on KIF18A to manage microtubule dynamics and ensure accurate cell division is heightened.[13] The loss of p53 function further exacerbates this dependency.
Caption: Signaling pathway of KIF18A inhibition leading to cell death, highlighting the increased dependency in TP53-mutant cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (e.g., 96-hour cell growth assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by cell counting.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate IC50 or EC50 values using non-linear regression analysis.
Caption: Experimental workflow for a typical cell viability assay.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at a predetermined effective concentration for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control populations.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis markers such as cleaved PARP (cl-PARP) and a loading control (e.g., β-Actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Kif18A-IN-14
For Immediate Use by Laboratory Professionals
This document provides critical guidance on the safe handling and proper disposal of Kif18A-IN-14, a potent KIF18A inhibitor utilized in cancer research. Adherence to these protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potentially hazardous substance, following best practices for the disposal of potent kinase inhibitors.
I. Immediate Safety and Handling Precautions
All personnel handling this compound must be trained in handling potent chemical compounds. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
II. Quantitative Data Summary
This compound and related compounds are highly potent inhibitors of KIF18A, a mitotic kinesin. The following table summarizes the available inhibitory concentration (IC50) data against various cancer cell lines. This data highlights the biological activity of these compounds and underscores the need for careful handling and disposal.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (EX81-A) | OVCAR-3 | 0 - 0.01 | [1] |
| This compound (EX81-B) | OVCAR-3 | 0.01 - 0.1 | [1] |
| KIF18A-IN-1 | MDA-MB-157 | 0.00509 | [2] |
| KIF18A-IN-1 | OVCAR-8 | 0.0124 | [2] |
| KIF18A-IN-1 | HCC-1806 | 0.00611 | [2] |
| KIF18A-IN-1 | HeLa | 0.0209 | [2] |
| KIF18A-IN-1 | OVCAR-3 | 0.0103 | [2] |
| KIF18A-IN-4 | KIF18A | 6.16 | [3] |
| KIF18A-IN-4 | OVCAR-3 | 6.35 (EC50) | [3] |
III. Proper Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] Evaporation in a fume hood is not a permissible disposal method.[4]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[5] This includes unused or expired compounds, stock solutions, and all contaminated labware (e.g., vials, pipette tips, gloves, weighing paper).[5] Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.[4]
-
Containment:
-
Solid Waste: Place all solid waste, including unused this compound and contaminated consumables, into a designated, robust, and sealable hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.[4][5] The original container may be suitable if available.[4]
-
Sharps: All contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.[4]
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] Ensure that waste containers are kept closed at all times, except when adding waste.[4]
-
Decontamination:
-
Surfaces and Equipment: Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[5] All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.[5]
-
Glassware: Submerge contaminated glassware in a suitable decontamination solution. The first rinsate must be collected and disposed of as hazardous chemical waste.[4] After decontamination, glassware can be washed thoroughly.
-
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Follow their specific procedures for waste collection and documentation.[4]
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Kif18A-IN-14
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Kif18A-IN-14, a potent KIF18A inhibitor. Given its classification as an antimitotic agent, it should be handled with the utmost care as a potentially hazardous compound.[1][2][3] The following guidelines are based on best practices for handling cytotoxic and cytostatic compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) obtained from the supplier.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an inhibitor of the mitotic kinesin KIF18A and is used in cancer research for its antitumor activity.[1][4] As with many compounds that target cell division, it should be considered a cytotoxic agent and potentially carcinogenic, mutagenic, or reprotoxic (CMR).[5] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Double-gloving recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety Goggles or Glasses | Must provide a complete seal around the eyes. | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant, and with tight cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | Use a certified chemical fume hood when handling the solid compound or preparing solutions. A respirator may be required for certain operations. | Prevents inhalation of airborne particles or aerosols. |
Safe Handling and Operational Plan
A clear and detailed operational plan is essential for the safe handling of this compound. The following steps outline a standard procedure from receipt to disposal.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
a. Preparation of Stock Solutions:
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, plastic-backed paper.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above, including double gloves.
-
Weighing: Carefully weigh the required amount of solid this compound onto weighing paper within the fume hood. Use anti-static instruments if necessary.
-
Solubilization: Place the weighing paper with the compound into an appropriate vial. Using a calibrated pipette, slowly add the desired solvent (e.g., DMSO) to the vial to minimize aerosol formation.
-
Mixing: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and your initials. Store as recommended by the supplier, typically at -20°C or -80°C for stock solutions.[1]
b. Cell Culture Application:
-
Dilution: Prepare the final working concentration by diluting the stock solution in cell culture media inside a biological safety cabinet.
-
Cell Treatment: Add the diluted this compound solution to your cell cultures.
-
Incubation: Incubate the treated cells for the desired period.
-
Post-Treatment Handling: All subsequent handling of treated cells, media, and labware should be done wearing appropriate PPE, as the compound may still be present.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated cytotoxic waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated cytotoxic waste container. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Collect in a labeled hazardous waste container. Do not pour down the drain. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
a. Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Seek medical attention.
b. Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
c. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
d. Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
e. Spills:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Report the spill to your EHS department.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent antimitotic agent this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's safety professionals for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
